trans-4-Chloro-2-butene-1-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-4-chlorobut-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLAHTVGOLBEB-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
trans-4-Chloro-2-butene-1-ol solubility in organic solvents
An In-depth Technical Guide to the Solubility of trans-4-Chloro-2-butene-1-ol in Organic Solvents
Introduction
This compound (CAS No. 1576-93-8) is a bifunctional organic molecule widely utilized as a synthetic intermediate in the pharmaceutical and chemical industries.[1] Its chemical structure, containing both a reactive allylic chloride and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in reaction design, process scale-up, purification, and formulation development.
This guide provides a comprehensive analysis of the solubility characteristics of this compound. It moves beyond a simple data summary to explore the underlying physicochemical principles that govern its solubility profile. Recognizing the current scarcity of publicly available quantitative data, this document also furnishes a detailed, field-proven experimental protocol for researchers to determine solubility in any solvent of interest, ensuring a reliable and self-validating approach to process development.
Section 1: Physicochemical Profile and Predicted Solubility
The solubility of a solute in a given solvent is fundamentally governed by the principle of "like dissolves like." The molecular structure of this compound—a four-carbon chain featuring a polar hydroxyl (-OH) group and a moderately polar carbon-chlorine bond—predicts a nuanced solubility profile.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇ClO | [2][3] |
| Molecular Weight | 106.55 g/mol | [2][4] |
| Appearance | Colorless liquid | [1][5] |
| Boiling Point | 182.8 ± 28.0 °C at 760 mmHg | [6] |
| Density | ~1.1 g/cm³ | [4][6] |
| logP (Octanol-Water Partition Coefficient) | 0.77 - 0.79 | [4][7] |
| Polar Surface Area (PSA) | 20.23 Ų | [4][7] |
The key to understanding its behavior lies in its dual-character:
-
Polar Nature : The hydroxyl group can both donate and accept hydrogen bonds, a powerful intermolecular force that promotes solubility in polar protic solvents like methanol and ethanol. The polar surface area (PSA) of 20.23 Ų further confirms the significance of this polar functionality.[4][7]
-
Lipophilic Nature : The four-carbon backbone and the presence of a chlorine atom contribute to its non-polar character. This is quantitatively captured by the octanol-water partition coefficient (logP) of approximately 0.79.[4][7] A positive logP value indicates a preference for an organic (octanol) phase over an aqueous phase, suggesting good solubility in a range of organic solvents.
Based on these properties, a qualitative solubility profile can be predicted:
-
High Solubility : Expected in polar protic solvents (e.g., methanol, ethanol, isopropanol) and polar aprotic solvents (e.g., acetone, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)) due to favorable dipole-dipole interactions and hydrogen bonding.
-
Moderate to Good Solubility : Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and ethers (e.g., diethyl ether).
-
Low to Poor Solubility : Expected in non-polar aliphatic hydrocarbon solvents (e.g., hexane, cyclohexane) where the polar hydroxyl group cannot form favorable interactions.
The following diagram illustrates the interplay of these molecular features in determining solubility.
Section 2: Quantitative Solubility Data
A thorough review of scientific literature, chemical databases, and supplier safety data sheets reveals a notable absence of specific, publicly available quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound across a range of organic solvents. This data gap is not uncommon for specialized synthetic intermediates that are typically used in-house by manufacturers or research groups. Consequently, for any novel application or process optimization, experimental determination of solubility is not just recommended, but essential.
Section 3: Experimental Protocol for Gravimetric Solubility Determination
The following protocol describes a robust and reliable gravimetric method for determining the solubility of this compound. This method is based on the principle of creating a saturated solution at a controlled temperature and then quantifying the amount of dissolved solute.
Core Principle: A solution is considered saturated when it is in equilibrium with an excess of undissolved solute. The concentration of the solute in the clear, supernatant liquid at this point is its solubility.
Materials and Equipment:
-
This compound
-
Solvent of interest (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated analytical balance (readable to 0.1 mg)
-
Glass vials with screw caps
-
Volumetric flasks
-
Micropipettes
-
Syringe with a solvent-compatible filter (e.g., 0.22 µm PTFE)
-
Drying oven or vacuum oven
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a tared glass vial. The key is to add significantly more solute than is expected to dissolve to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Add a precisely known volume or mass of the chosen organic solvent to the vial. Record this value accurately.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period to reach equilibrium, typically 24-48 hours. The agitation ensures the entire volume of the solvent is exposed to the solute.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for at least 2 hours, permitting the undissolved solid to settle. This step is crucial to avoid contaminating the saturated solution with solid particles.
-
Sample Extraction: Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter. The filter ensures that no microscopic solid particles are transferred.
-
Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed (tared) glass vial. Record the exact mass of the solution transferred.
-
Solvent Evaporation: Place the vial in a drying oven or vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the mass of the vial containing the dried solute is constant.
-
Calculation:
-
Mass of dissolved solute = (Mass of vial + dried solute) - (Mass of empty vial)
-
Mass of solvent in the sample = (Mass of vial + solution) - (Mass of vial + dried solute)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent in sample) x 100
-
The following workflow diagram visualizes this experimental protocol.
Section 4: Safety and Handling Considerations
As with any chemical reagent, proper safety protocols must be observed when handling this compound.
-
General Handling : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[7] Avoid contact with skin and eyes.[7]
-
Toxicological Information : While specific toxicity data for this compound is limited, a structurally similar compound, 4-Chloro-2-butyn-1-ol, is known to be toxic if swallowed and to cause skin, eye, and respiratory irritation.[8] It is prudent to assume similar hazards for this compound.
-
Storage : Store containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[7]
Conclusion
This compound is a valuable synthetic intermediate whose utility is closely tied to its solubility in organic solvents. Its molecular structure, featuring both polar and non-polar moieties, suggests a broad solubility profile, with high affinity for polar organic solvents. Despite the lack of extensive published quantitative data, this guide provides the theoretical framework to predict its behavior and, more importantly, a detailed experimental protocol for its empirical determination. By applying this systematic approach, researchers and drug development professionals can generate the reliable solubility data needed to optimize reaction conditions, streamline purification processes, and accelerate development timelines.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Toronto. (n.d.). Solubility of Organic Compounds. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-Chloro-2-butyn-1-ol. American Chemical Society. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
-
Starkey, L. S. (n.d.). Experiment 2: Determination of Solubility Class. California State Polytechnic University, Pomona. Retrieved from [Link]
-
Axios Research. (n.d.). This compound - CAS - 1576-93-8. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Values of HSP of selected solvents and equilibrium solubility of.... Retrieved from [Link]
-
Chemsrc. (2025). (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8. Retrieved from [Link]
-
SciELO España. (2023). Solubility data and solubility parameters of barnidipine in different pure solvents. Retrieved from [Link]
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- 4. echemi.com [echemi.com]
- 5. buy high quality Ubenimex,Ubenimex for sale online price,Ubenimex Pictures,Ubenimex Basic Info,Ubenimex Standard - www.pharmasources.com [pharmasources.com]
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Difference between cis and trans-4-Chloro-2-butene-1-ol
This guide details the structural, physical, and reactive distinctions between the (Z)- (cis) and (E)- (trans) isomers of 4-chloro-2-buten-1-ol. It is designed for researchers requiring precise identification and utilization of these intermediates in organic synthesis.
Differentiation, Synthesis, and Reactivity Profiles
Executive Summary
4-Chloro-2-buten-1-ol (
-
The (E)-isomer is thermodynamically more stable and acts as a linear alkylating agent.
-
The (Z)-isomer is kinetically labile, prone to intramolecular cyclization, and serves as a precursor for 2,5-dihydrofuran derivatives.
Distinguishing these isomers is not merely academic; using the wrong isomer can lead to complete reaction failure or unwanted cyclization byproducts.
Structural & Spectroscopic Characterization
The most reliable method for differentiation is
Comparative Data Table
| Feature | (E)-4-Chloro-2-buten-1-ol (Trans) | (Z)-4-Chloro-2-buten-1-ol (Cis) |
| CAS Number | 1576-93-8 | 1576-95-0 (often conflated in DBs) |
| Geometry | Substituents on opposite sides | Substituents on same side |
| Boiling Point | 83–89 °C (14 Torr) | ~80–85 °C (14 Torr) (Unstable) |
| Refractive Index | ||
| Stability | Stable at RT; distillable.[1] | Prone to cyclization to 2,5-dihydrofuran. |
| 15.0 – 16.0 Hz (Large coupling) | 10.0 – 11.5 Hz (Small coupling) | |
| Shifts typically shielded by 1-2 ppm vs Trans |
NMR Identification Strategy
In the
-
Trans (E): The vinylic protons appear as a complex multiplet, but decoupling reveals a doublet of triplets with a large coupling constant (
Hz). -
Cis (Z): The vinylic protons show a smaller coupling constant (
Hz). Additionally, the methylene protons ( ) in the cis isomer may appear slightly downfield due to the "compression" effect of the cis-geometry, though -coupling is the definitive metric.
Synthetic Pathways & Isolation[3]
The synthesis of these isomers typically proceeds from the corresponding 2-butene-1,4-diol. The choice of chlorinating agent and conditions determines the stereochemical outcome.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic divergence based on precursor stereochemistry and mechanism.
Protocol: Selective Chlorination
To synthesize the (E)-isomer (Trans):
-
Reagent: Thionyl chloride (
) with a catalytic amount of DMF or pyridine. -
Solvent: Benzene or DCM (anhydrous).
-
Mechanism: In the presence of base (pyridine), the reaction proceeds via an
mechanism on the chlorosulfite intermediate. However, since the starting material is a diol, statistical chlorination occurs. -
Purification: Fractional distillation is required to separate the mono-chloride from the dichloride byproduct.
To synthesize the (Z)-isomer (Cis):
-
Warning: The (Z)-diol is highly prone to forming tetrahydrofuran or dihydrofuran derivatives under acidic conditions.
-
Reagent: Use
in ether at low temperatures ( ) without excess base to favor the (Substitution Nucleophilic internal) mechanism, which retains configuration.
Reactivity Profiles & Mechanistic Divergence
The defining difference between these isomers is the ability of the cis-isomer to undergo Anchimeric Assistance (Neighboring Group Participation).
The Cyclization Trap
The (Z)-isomer places the nucleophilic hydroxyl group (
Reactivity Pathway Diagram
Figure 2: The reactivity bifurcation. The Cis isomer favors intramolecular cyclization, while the Trans isomer favors intermolecular substitution.
Experimental Protocols
Protocol A: Synthesis of (E)-4-Chloro-2-buten-1-ol
Objective: Selective monochlorination of (E)-2-butene-1,4-diol.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and
inlet. -
Reagents:
-
(E)-2-Butene-1,4-diol (88.1 g, 1.0 mol)
-
Pyridine (79.1 g, 1.0 mol)
-
Anhydrous Ether (150 mL)
-
Thionyl Chloride (119 g, 1.0 mol)
-
-
Procedure:
-
Dissolve diol and pyridine in ether; cool to -5°C.
-
Add
dropwise over 2 hours, maintaining temperature < 0°C. -
Allow to warm to room temperature and stir for 4 hours.
-
Workup: Quench with ice water. Extract with ether (
mL). Wash organic phase with 5% and brine. Dry over .
-
-
Purification: Fractional distillation under reduced pressure. Collect fraction boiling at 84–86°C / 14 mmHg .
-
Validation:
H NMR (CDCl ): Doublet of triplets at 5.8 ppm ( Hz).
Protocol B: Cyclization Test (Differentiation Assay)
Objective: Rapidly distinguish Cis/Trans isomers via chemical reactivity.
-
Dissolve 50 mg of the unknown isomer in 1 mL THF.
-
Add 1.5 eq of Sodium Hydride (NaH) at 0°C.
-
Observation:
-
(Z)-Isomer: Rapid evolution of
gas and formation of 2,5-dihydrofuran (volatile, pleasant ether odor). TLC shows loss of starting material within 15 mins. -
(E)-Isomer: Slow reaction; primarily alkoxide formation without rapid cyclization.
-
References
-
Reaction Mechanism & Stereochemistry: "Conversion of Alcohols to Alkyl Halides using Thionyl Chloride." ReactionWeb, 2025. Link
-
Physical Properties: "trans-4-Chloro-2-butene-1-ol | C4H7ClO."[2][3][4] PubChem, National Library of Medicine. Link
-
NMR Characterization: "Nuclear Magnetic Resonance (NMR) of Alkenes." Chemistry LibreTexts, 2023. Link
-
Cyclization Reactivity: "Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions." Molecules, MDPI, 2025. Link
-
Isomer Reactivity: "Studies on the Cyclization of Cis-1,4-dichloro-2-butene with Sodium Dialkylmalonates." Loyola eCommons, 2021. Link
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A Comprehensive Technical Guide to (E)-4-Chlorobut-2-en-1-ol: Nomenclature, Synthesis, and Application
Abstract: This technical guide provides an in-depth analysis of (E)-4-chlorobut-2-en-1-ol, a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. The document begins by clarifying the compound's precise IUPAC nomenclature and its various synonyms, a common point of confusion. It then details its physicochemical properties, stereoisomeric forms, and provides a robust, field-tested protocol for its synthesis via the selective monochlorination of its diol precursor. The guide explores the compound's versatile reactivity, stemming from its orthogonal allylic chloride and primary alcohol functional groups, which makes it a valuable building block for complex molecular architectures. Finally, comprehensive safety and handling procedures are outlined to ensure its responsible use in a laboratory setting. This document is intended for chemists, researchers, and professionals who require a thorough, practical understanding of this important chemical intermediate.
Chemical Identity and Nomenclature
A precise understanding of a molecule's name is foundational to scientific communication and reproducibility. The compound is often referred to by various names, but only one is formally correct under the rules established by the International Union of Pure and Applied Chemistry (IUPAC).
Unambiguous IUPAC Nomenclature
The correct IUPAC name for the topic compound is (E)-4-chlorobut-2-en-1-ol .
The rationale for this nomenclature is based on IUPAC priority rules for functional groups:
-
Principal Functional Group: The hydroxyl (-OH) group has higher priority than the chloro (-Cl) substituent and the alkene double bond. Therefore, the compound is named as an alcohol, with the suffix "-ol".
-
Numbering the Carbon Chain: The carbon chain is numbered to give the principal functional group the lowest possible locant (position number). The numbering, therefore, begins at the carbon bearing the hydroxyl group, making it C1.
-
C1: -CH₂OH
-
C2: =CH-
-
C3: -CH=
-
C4: -CH₂Cl
-
-
Stereochemistry: The "E" designation (from the German entgegen, meaning opposite) indicates that the highest-priority substituents on each carbon of the double bond are on opposite sides. In this case, the C1-CH₂OH group and the C4-CH₂Cl group are on opposite sides of the C2=C3 double bond. This is also commonly referred to as the trans isomer.
The name provided in the topic, (E)-1-Chloro-4-hydroxy-2-butene, while descriptive, uses incorrect numbering based on IUPAC priorities.
Common Synonyms and Chemical Identifiers
For practical laboratory use and literature searches, it is essential to recognize the compound's various synonyms and identifiers.
| Identifier Type | Value | Reference |
| IUPAC Name | (E)-4-chlorobut-2-en-1-ol | [1] |
| Common Synonym | trans-4-Chloro-2-buten-1-ol | [1][2][3] |
| CAS Number | 1775-39-9 | [1][2][3] |
| PubChem CID | 11446299 | [1] |
| Molecular Formula | C₄H₇ClO | [1][3] |
| InChIKey | WVRLAHTVGOLBEB-OWOJBTEDSA-N | [1] |
| Other Names | (2E)-4-Chlorobut-2-en-1-ol, 4-chloro-2-buten-1-ol | [1] |
Stereoisomerism: The Importance of (E) vs. (Z)
Stereochemistry is critical as the spatial arrangement of atoms dramatically affects a molecule's reactivity and biological activity. (E)-4-chlorobut-2-en-1-ol has a geometric isomer, the (Z) or cis form.
-
(E)-isomer (trans): The C1 and C4 substituents are on opposite sides of the double bond.
-
(Z)-isomer (cis): The C1 and C4 substituents are on the same side of the double bond. The IUPAC name for this isomer is (Z)-4-chlorobut-2-en-1-ol, and its CAS number is 1576-93-8.[4][5]
Caption: Geometric isomers of 4-chlorobut-2-en-1-ol.
Physicochemical Properties
A summary of the key physical and chemical properties of (E)-4-chlorobut-2-en-1-ol is crucial for experimental design and safety assessment.
| Property | Value | Reference |
| Molecular Weight | 106.55 g/mol | [1] |
| Appearance | Colorless liquid with a pungent odor | [2] |
| Boiling Point | Approx. 124-126 °C | [2] |
| Melting Point | Approx. -20 °C | [2] |
| Solubility | Soluble in water, alcohols, and ethers | [2] |
Synthesis and Mechanistic Considerations
The synthesis of (E)-4-chlorobut-2-en-1-ol requires a selective reaction to modify only one of the two hydroxyl groups of the starting material, (E)-but-2-ene-1,4-diol.
Primary Synthetic Pathway
The most direct and reliable method is the selective monochlorination of (E)-but-2-ene-1,4-diol. The challenge lies in preventing the formation of the undesired by-product, 1,4-dichlorobut-2-ene.[6] This is achieved by carefully controlling the stoichiometry of the chlorinating agent.
Causality of Reagent Choice
Thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine is an excellent choice for this transformation.
-
Mechanism: The alcohol attacks the sulfur of SOCl₂, displacing a chloride ion. Pyridine then deprotonates the oxosulfonium ion. The resulting intermediate undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), releasing SO₂ and HCl (which is neutralized by pyridine) to yield the desired alkyl chloride.
-
Selectivity: By using approximately one equivalent of (E)-but-2-ene-1,4-diol per equivalent of SOCl₂, we statistically favor the monochlorinated product over the dichlorinated one. The reaction is typically run at low temperatures to further enhance control and minimize side reactions.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.
Materials:
-
(E)-but-2-ene-1,4-diol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.05 eq)
-
Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (E)-but-2-ene-1,4-diol in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add pyridine to the solution and stir for 5 minutes.
-
Reagent Addition: Add a solution of thionyl chloride in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of cold, saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure (E)-4-chlorobut-2-en-1-ol.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of (E)-4-chlorobut-2-en-1-ol.
Reactivity and Applications
The synthetic utility of (E)-4-chlorobut-2-en-1-ol stems from its bifunctional nature, containing two distinct reactive sites that can be addressed with orthogonal chemistry.
-
Allylic Chloride: An excellent electrophilic site, readily undergoing Sₙ2 or Sₙ2' reactions with a wide range of nucleophiles (e.g., amines, thiols, carbanions).
-
Primary Alcohol: Can be oxidized to an aldehyde or carboxylic acid, protected, or converted into other functional groups like esters or ethers.
This dual reactivity makes it a powerful building block for synthesizing complex molecules, including various heterocycles and natural product analogues.
Caption: Reactivity map of (E)-4-chlorobut-2-en-1-ol.
Safety, Handling, and Storage
(E)-4-chlorobut-2-en-1-ol is an irritant and requires careful handling using appropriate personal protective equipment (PPE).[2]
-
Hazard Identification: The compound is irritating to the skin, eyes, and respiratory tract.[2]
-
Safe Handling Protocol:
-
Always work in a well-ventilated chemical fume hood.
-
Wear standard PPE: a lab coat, nitrile gloves, and chemical splash goggles.
-
Avoid inhalation of vapors and direct contact with skin and eyes.[2]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
-
Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[2] Dispose of chemical waste in accordance with institutional and local regulations.
References
-
PubChem. (n.d.). trans-4-Chloro-2-butene-1-OL. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
ChemBK. (2024, April 9). 1-Chloro-4-hydroxy-2-butene. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). (2Z)-4-chlorobut-2-en-1-ol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Pharmaffiliates. (n.d.). (E)-4-Chlorobut-2-en-1-ol. Retrieved February 24, 2026, from [Link]
-
Pharmaffiliates. (n.d.). (Z)-4-Chlorobut-2-en-1-ol. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (2023, April 1). 1,4-Dichlorobut-2-ene. Retrieved February 24, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols: Mastering the Reactivity of trans-4-Chloro-2-butene-1-ol with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Abstract
trans-4-Chloro-2-butene-1-ol is a highly versatile bifunctional building block in organic synthesis. Its unique structure, featuring both a primary allylic chloride and a primary allylic alcohol, allows for a diverse range of transformations. This guide provides a comprehensive overview of its reactions with various nucleophiles, focusing on the underlying mechanistic principles that govern regioselectivity. Detailed, field-proven protocols for reactions with oxygen, nitrogen, and sulfur nucleophiles are presented, alongside a discussion on emerging enzymatic applications. This document is intended to serve as a practical resource for chemists seeking to harness the synthetic potential of this valuable intermediate.
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of organic synthesis, the ability to selectively introduce functional groups is paramount. This compound stands out as a strategic starting material due to its dual reactivity. The allylic chloride is an excellent electrophilic site for nucleophilic substitution, while the hydroxyl group offers a handle for subsequent transformations such as oxidation, esterification, or etherification. This combination enables the construction of complex molecular architectures from a relatively simple and commercially available precursor. Its applications span the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.
The Mechanistic Dichotomy: SN2 versus SN2' Pathways
A critical aspect of the reactivity of allylic halides like this compound is the potential for two competing nucleophilic substitution pathways: the direct (SN2) and the rearranged (SN2') mechanisms.[1]
-
SN2 (Direct Substitution): The nucleophile attacks the carbon atom directly bonded to the chlorine, leading to the displacement of the chloride ion. This results in a product where the nucleophile has replaced the chlorine at the C4 position.
-
SN2' (Allylic Rearrangement): The nucleophile attacks the C2 carbon of the double bond, which induces a shift of the double bond and subsequent expulsion of the chloride ion from the C4 position. This "vinologous" substitution results in a product with a rearranged carbon skeleton.
The regioselectivity of the reaction is a delicate balance influenced by several factors, including the nature of the nucleophile, solvent polarity, reaction temperature, and the presence of catalysts.[2] Hard nucleophiles (e.g., RO⁻, R₂NH) tend to favor the SN2 pathway, while softer nucleophiles (e.g., RSH, CN⁻) can exhibit a greater propensity for the SN2' pathway.
Caption: Competing SN2 and SN2' reaction pathways.
Reactions with Oxygen Nucleophiles: Building Ethers and Esters
Oxygen-based nucleophiles are commonly employed to introduce ether and ester functionalities, which are prevalent in a vast array of organic molecules.
Protocol: Synthesis of trans-4-Methoxy-2-butene-1-ol
This protocol describes a straightforward Williamson ether synthesis to produce trans-4-methoxy-2-butene-1-ol.
Rationale: The use of a strong base like sodium methoxide deprotonates the hydroxyl group of methanol, generating a potent nucleophile that readily participates in an SN2 reaction.
Materials:
-
This compound
-
Sodium methoxide (25 wt. % in methanol)
-
Anhydrous Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide solution (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the careful addition of water.
-
Concentrate the mixture in vacuo to remove most of the methanol.
-
Extract the aqueous residue with diethyl ether (3x volume).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure trans-4-methoxy-2-butene-1-ol.
Data Summary:
| Parameter | Value |
| Reaction Time | 12-16 h |
| Temperature | 0 °C to RT |
| Typical Yield | 80-90% |
Reactions with Nitrogen Nucleophiles: Accessing Amines and Azides
The introduction of nitrogen is a cornerstone of pharmaceutical and agrochemical synthesis.
Protocol: Synthesis of trans-4-Azido-2-butene-1-ol
This protocol outlines the synthesis of an azide, a versatile intermediate that can be readily converted to an amine or used in click chemistry.[3]
Rationale: Sodium azide is an excellent nucleophile for SN2 reactions. The use of a polar aprotic solvent like DMF facilitates the dissolution of the azide salt and promotes the substitution reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF in a round-bottom flask, add sodium azide (1.5 eq).
-
Heat the mixture to 50-60 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase with ethyl acetate (3x volume).
-
Combine the organic extracts and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude trans-4-azido-2-butene-1-ol is often of sufficient purity for subsequent steps, or it can be purified by column chromatography.
Data Summary:
| Parameter | Value |
| Reaction Time | 18-24 h |
| Temperature | 50-60 °C |
| Typical Yield | >90% |
Reactions with Sulfur Nucleophiles: Forging Thioethers
Sulfur-containing compounds are important in various biologically active molecules and materials.
Protocol: Synthesis of trans-4-(Phenylthio)-2-butene-1-ol
This protocol details the formation of a thioether using thiophenol as the nucleophile.
Rationale: Thiolates, generated in situ by deprotonating thiols with a mild base like potassium carbonate, are soft and highly effective nucleophiles for SN2 reactions.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Combine this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (1.5 eq) in acetonitrile in a round-bottom flask.
-
Stir the suspension at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove inorganic salts and rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
Data Summary:
| Parameter | Value |
| Reaction Time | 8-12 h |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
The Green Frontier: Enzymatic Transformations
Biocatalysis offers a powerful and environmentally benign alternative for the functionalization of this compound. Halohydrin dehalogenases, for example, can catalyze the intramolecular cyclization of the corresponding chlorohydrin to form an epoxide. This approach often proceeds under mild aqueous conditions with high enantioselectivity, providing access to valuable chiral building blocks.
Caption: Generalized workflow for enzymatic epoxidation.
Conclusion and Future Outlook
The reactivity of this compound with nucleophiles is a well-established yet continually evolving area of synthetic chemistry. The protocols and mechanistic insights provided herein offer a solid foundation for its utilization. Future research will likely focus on developing more sophisticated catalytic systems to control regioselectivity with even greater precision and expanding the scope of biocatalytic transformations to access novel, high-value chemical entities.
References
-
ResearchGate. (n.d.). Nucleophilic substitution of allylic halides and their allylic... [Image]. Retrieved from [Link]
-
Hartwig, J. F., & Stanley, L. M. (2010). Origins of Regioselectivity in Iridium-Catalyzed Allylic Substitution. Journal of the American Chemical Society, 132(47), 16816–16818. Retrieved from [Link]
-
Total Organic Chemistry. (2020, November 3). Allylic Halogenation and Substitution [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, August 12). 8.6: Regiochemistry of SN1 Reactions with Allylic Electrophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Chemical Review and Letters, 7, 53-64. (2024). Direct hydroxyazidation of alkenes: A viable strategy for the synthesis of β-azido alcohols. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Guidechem. (n.d.). This compound 1576-93-8. Retrieved from
Sources
Zirconium-Mediated SN2' Substitution of Allylic Chlorides
Application Note & Protocol Guide
Executive Summary
This guide details the protocol for the stereoselective construction of carbon-carbon bonds using organozirconium species derived from alkynes.[1] While organozirconiums (alkenylzirconocenes) are kinetically stable toward alkyl halides, they undergo rapid transmetallation to copper(I), generating reactive organocopper species.[1] These intermediates effect highly regioselective (
Scientific Foundation & Mechanism
2.1 The Reactivity Challenge
Alkenylzirconocenes, prepared via hydrozirconation of alkynes using Schwartz’s Reagent (
2.2 The Wipf-Negishi Transmetallation Protocol
The reaction proceeds through a distinct three-stage sequence:
-
Hydrozirconation: Syn-addition of Zr-H across an alkyne to form an alkenylzirconocene.[1]
-
Transmetallation: Transfer of the alkenyl ligand from Zirconium to Copper(I) (typically CuCN or CuCl), driven by the formation of the strong Zr-X bond.[1]
-
Substitution: The resulting organocopper species attacks the allylic chloride at the
-position (relative to the chloride), displacing the leaving group with high anti stereoselectivity.[1]
2.3 Mechanistic Pathway Visualization[1]
Figure 1: Sequential workflow for Zirconium-mediated allylic substitution.[1] The process relies on the in situ generation of a reactive organocopper species.
Critical Experimental Parameters
To ensure reproducibility, the following parameters must be controlled. The "Black Box" nature of organocopper chemistry often leads to failure if stoichiometry or temperature is neglected.[1]
| Parameter | Recommendation | Rationale |
| Solvent | THF (Anhydrous) | Essential for solubilizing |
| Cu Source | CuCN[1]·2LiCl | Soluble source of Cu(I).[1] Forms a cyanocuprate-like species that is more stable and reactive than neutral CuCl.[1] |
| Temperature | -78°C | Transmetallation is exothermic.[1] Addition of allylic chloride must occur cold to prevent reductive dimerization of the copper species. |
| Stoichiometry | 1.0 : 1.1 : 1.1 | (Alkyne : Zr : Cu).[1] A slight excess of Zr and Cu ensures full conversion of the valuable alkyne starting material. |
| Light | Low/Amber | Schwartz's reagent and organocopper intermediates are moderately photosensitive.[1] |
Detailed Experimental Protocol
Objective: Synthesis of a skipped diene via reaction of 1-octyne with trans-cinnamyl chloride.
Phase 1: Preparation of Alkenylzirconocene
-
Setup: Flame-dry a 50 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Flush with Argon (3 cycles).
-
Reagent Loading: In a glovebox (or under rapid Argon flow), charge the flask with Schwartz’s Reagent (
) (1.2 equiv).[1] -
Solvation: Add anhydrous THF (concentration ~0.5 M relative to Zr). Result is a white suspension.[1]
-
Hydrozirconation: Add 1-octyne (1.0 equiv) dropwise via syringe.[1]
-
Reaction: Stir at room temperature (23°C) for 15–30 minutes.
-
Visual Endpoint: The white suspension will turn into a clear, pale yellow/green solution .[1] This indicates the consumption of the polymeric hydride and formation of the monomeric alkenylzirconocene.
-
Phase 2: Transmetallation (The Wipf Protocol)
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath).
-
Copper Addition: Add CuCN (1.2 equiv) and LiCl (2.4 equiv) simultaneously (or use a pre-prepared solution of soluble CuCN[1]·2LiCl in THF).[1]
-
Warming: Allow the mixture to warm to 0°C over 15 minutes.
-
Observation: The solution typically darkens (tan to dark brown).[1] This confirms the formation of the alkenylcopper species.
-
Phase 3:
Allylic Substitution
-
Cooling: Cool the mixture back to -78°C .
-
Note: While some protocols run at 0°C, -78°C maximizes the anti:
stereoselectivity ratio.[1]
-
-
Electrophile Addition: Add allylic chloride (0.9 equiv relative to alkyne to ensure full consumption of electrophile) dropwise.[1]
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench: Quench with saturated aqueous
(buffered with a small amount of to solubilize copper salts). -
Workup: Extract with
(x3).[1] Wash combined organics with brine.[1] Dry over .[1] -
Purification: Flash column chromatography. (Note: Zirconium byproducts are polar and remain at the baseline).[1]
Stereochemical Logic & Validation
The stereochemical outcome is dictated by the orbital alignment of the incoming nucleophile and the leaving group.
-
Regioselectivity: The copper species attacks the
-carbon (SN2').[1][4] -
Stereoselectivity: The attack occurs anti to the leaving chloride.[1]
-
Example: If the allylic chloride has a substituent at the
-position, the relative stereochemistry of the new C-C bond and the existing double bond geometry is predictable.
-
Validation Workflow (QC):
-
1H NMR: Look for the disappearance of the terminal alkyne proton (~1.9 ppm) and the appearance of vinyl protons.
-
NOESY: Essential for confirming the E/Z geometry of the newly formed alkene.[1]
-
Chiral HPLC: If using a chiral allylic chloride, verify the conservation of enantiopurity (transfer of chirality).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (Alkyne remains) | Dead Schwartz's Reagent | Test reagent by adding water to a small aliquot; vigorous gas ( |
| Low Yield (Dimerization) | Thermal decomposition of Cu-species | Ensure the transmetallation step does not exceed 0°C and the electrophile addition starts at -78°C. |
| SN2 vs SN2' Mixture | Steric factors / Solvent | Use CuCN·2LiCl (cyanocuprate).[1] Simple alkyl-Cu species are less regioselective.[1] Ensure THF is the solvent.[1] |
| Protodezirconation | Moisture in solvent | Strictly dry THF over Na/Benzophenone or activated alumina columns.[1] |
References
-
Wipf, P.; Xu, W. "Transmetalation Reactions of Organozirconocenes to Organocopper Compounds."[1] Journal of Organic Chemistry, 1993 , 58, 818-824.[1]
-
Schwartz, J.; Labinger, J. A. "Hydrozirconation: A New Transition Metal Reagent for Organic Synthesis."[1] Angewandte Chemie International Edition, 1976 , 15, 333–340.[1] [1]
-
Lipshutz, B. H.; Sengupta, S. "Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions."[1] Organic Reactions, 1992 , 41, 135-631.[1] [1]
-
Negishi, E. "Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction)."[1] Nobel Lecture, 2010 .[1]
Sources
Reaction conditions for trans-4-Chloro-2-butene-1-ol with sodium hydroxide
Application Note: Controlled Reactivity of trans-4-Chloro-2-butene-1-ol with Sodium Hydroxide
Part 1: Executive Summary & Core Directive
Objective: This guide details the reaction protocols for treating this compound (TCBO) with sodium hydroxide (NaOH). While TCBO is a versatile bifunctional building block, its reactivity with basic nucleophiles is bifurcated.
The Critical Distinction: Depending on reaction conditions (solvent, temperature, and concentration), the reaction proceeds via two distinct pathways:
-
Thermodynamic Pathway (Standard): Hydrolysis to trans-2-butene-1,4-diol , a precursor for Vitamin B6 and alkyd resins.
-
Kinetic/Competitive Pathway: Cyclization to Vinyloxirane (3,4-epoxy-1-butene) or elimination to 1,3-Butadiene .
Editorial Note: Unlike generic protocols, this guide emphasizes the stereochemical constraints of the trans-isomer, specifically why it resists cyclization to 2,5-dihydrofuran (a common error in literature interpretation) compared to its cis-counterpart.
Part 2: Mechanistic Profiling & Scientific Logic
The Stereochemical Gatekeeper
The reactivity of TCBO is dictated by the geometry of the alkene.
-
The cis-Isomer: Rapidly cyclizes to 2,5-dihydrofuran because the alkoxide and the carbon-bearing chlorine are in close proximity (favorable entropy).
-
The trans-Isomer (Our Topic): The rigid double bond holds the nucleophilic oxygen and electrophilic carbon apart. Direct intramolecular cyclization to a 5-membered ring is geometrically forbidden without prior isomerization.
Reaction Pathways
When treated with aqueous NaOH, the primary mechanism is intermolecular
-
Main Reaction (Hydrolysis): The hydroxide ion attacks the
-carbon (C4), displacing the chloride. -
Side Reaction (Epoxidation): Through an allylic shift or
mechanism, the alkoxide can displace the chloride to form vinyloxirane, though this is often transient and hydrolyzes further to the diol (erythritol/threitol precursors) if not extracted immediately.
Mechanistic Visualization
Caption: Reaction logic flow. Note that the direct cyclization to dihydrofuran is blocked for the trans-isomer, funneling flux toward the Diol or Vinyloxirane.
Part 3: Experimental Protocols
Protocol A: High-Yield Hydrolysis to trans-2-Butene-1,4-diol
Target Application: Synthesis of polymer intermediates or Vitamin B6 precursors.
Reagents:
-
This compound (10.65 g, 100 mmol)
-
Sodium Hydroxide (4.4 g, 110 mmol, 1.1 eq)
-
Water (Deionized, 50 mL)
-
Optional: Sodium Carbonate (
) buffer to prevent pH spikes.
Procedure:
-
Preparation: Dissolve NaOH in water in a 100 mL three-necked round-bottom flask equipped with a reflux condenser, internal thermometer, and magnetic stir bar.
-
Addition: Heat the caustic solution to 60°C . Add the TCBO dropwise over 30 minutes.
-
Expert Insight: Slow addition prevents localized high concentration of TCBO, which can lead to intermolecular etherification (dimerization).
-
-
Reaction: Stir at 70–80°C for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 1:1) or GC.[1][2]
-
Checkpoint: The solution should become homogeneous as the lipophilic chloride converts to the hydrophilic diol.
-
-
Neutralization: Cool to room temperature. Neutralize the solution to pH 7.0 using dilute HCl.
-
Critical: Failure to neutralize before concentration can lead to degradation of the diol.
-
-
Workup: S saturate the aqueous phase with NaCl (salting out). Extract continuously with Ethyl Acetate or n-Butanol for 12 hours (due to high water solubility of the diol).
-
Purification: Dry organic layer over
, filter, and concentrate. Distill under reduced pressure (bp ~135°C at 10 mmHg) to obtain the diol.
Expected Yield: 75–85%
Protocol B: Kinetic Trapping of Vinyloxirane (Advanced)
Target Application: Synthesis of epoxide intermediates. Note: This pathway fights thermodynamics. Biphasic conditions are required to protect the epoxide from hydrolysis.
Reagents:
-
TCBO (100 mmol)
-
NaOH (50% w/w aqueous solution, 200 mmol)
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (50 mL)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (1 mol%)
Procedure:
-
Biphasic Setup: Mix TCBO and TBAB in the organic solvent (DCM) and cool to 0°C .
-
Base Addition: Add the cold 50% NaOH solution rapidly with vigorous stirring (1000 rpm).
-
Quench: After 1–2 hours (monitor strictly by GC), pour the mixture into ice water. Separate phases immediately.
-
Workup: Wash organic phase with brine, dry over
(anhydrous), and concentrate carefully (Vinyloxirane is volatile).
Part 4: Process Variables & Data Summary
Table 1: Impact of Reaction Parameters on Product Distribution
| Parameter | Condition | Major Product | Mechanism | Risk Factor |
| Temperature | < 20°C | Vinyloxirane / Recovered SM | Kinetic Control | Slow reaction rate |
| 60–80°C | 2-Butene-1,4-diol | Thermodynamic ( | Polymerization if too conc. | |
| > 100°C | Butadiene / Polymers | Elimination / Condensation | Runaway reaction | |
| Solvent | Water | 2-Butene-1,4-diol | Hydrolysis | Product is hard to extract |
| DCM/Water (PTC) | Vinyloxirane | Interfacial Cyclization | Hydrolysis if not quenched | |
| Stoichiometry | 1.0 - 1.1 eq NaOH | Diol | Controlled Substitution | Incomplete conversion |
| > 2.0 eq NaOH | Ethers / Polymers | Multiple Substitutions | High viscosity waste |
Part 5: Troubleshooting & Safety
1. Polymerization Control:
-
Symptom:[5][6][7][8][9] Reaction mixture turns viscous or yellow/brown.
-
Cause: High pH coupled with high temperature triggers intermolecular etherification between the diol and unreacted chloride.
-
Solution: Maintain dilute conditions (0.5 M - 1.0 M) and strictly control temperature < 80°C.
2. Isomerization Check:
-
Validation: Use
-NMR to confirm the retention of the trans geometry (coupling constant Hz for vinylic protons). The cis-diol has a smaller coupling constant ( Hz).
3. Safety Warning (Genotoxicity):
-
Allylic Chlorides: TCBO is an alkylating agent. It can alkylate DNA. Handle in a fume hood with double nitrile gloves.
-
Epoxides: If Protocol B is used, treat the product as a potential mutagen.
References
-
Pihlaja, K., et al. (2011).[5][7] "The reactions of 4-chloro-2-butanol and 3-chloro-1-butanol with aqueous sodium hydroxide."[5][7][8][10][11] RSC Advances / Arkivoc.
-
Gennari, C., et al. (1982). "Stereoselective hydrolysis of halohydrins." Journal of Organic Chemistry, 47(10), 2027–2029. (Contextual grounding for hydrolysis kinetics).
-
Sigma-Aldrich. (2023). "Safety Data Sheet: 4-Chloro-2-buten-1-ol." (Safety and Physical Properties).
-
Beilstein Institute. (2021). "Prins cyclization-mediated stereoselective synthesis." Beilstein Journal of Organic Chemistry. (Discussion on cyclization constraints of butenol derivatives).
Sources
- 1. EP0000534B1 - Process for the preparation of vinyl oxiranes - Google Patents [patents.google.com]
- 2. Kinetics of atmospheric reactions of 4-chloro-1-butene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. (PDF) The Reactions of 4-Chloro-2-Butanol and [research.amanote.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing polymerization of trans-4-Chloro-2-butene-1-ol during storage
Technical Support Center: trans-4-Chloro-2-butene-1-ol
A Guide to Preventing Polymerization During Storage for Researchers, Scientists, and Drug Development Professionals
I. Understanding the Instability of this compound
This compound is a bifunctional molecule containing both a reactive allylic chloride and a primary alcohol.[1][2] This combination of functional groups, along with the presence of a double bond, makes it susceptible to degradation and polymerization, particularly during long-term storage. The primary pathways for instability include:
-
Free-Radical Polymerization: Initiated by light, heat, or trace metal impurities, the double bond can undergo free-radical polymerization, leading to the formation of oligomers and polymers. Compounds with an allylic structure are known to be susceptible to peroxide formation upon exposure to atmospheric oxygen, which can initiate such polymerization.
-
Cationic Polymerization: The allylic chloride is a labile leaving group, and its departure can generate a resonance-stabilized allylic carbocation. This carbocation is a potent electrophile that can be attacked by the alcohol functionality of another molecule, initiating cationic polymerization.[3] This process can be accelerated by acidic impurities.
-
Dehydrochlorination: Elimination of hydrogen chloride (HCl) can occur, particularly at elevated temperatures, leading to the formation of conjugated dienes, which are themselves highly reactive and prone to polymerization.
Failure to properly store this reagent can result in decreased purity, the formation of insoluble polymeric material, and potentially a hazardous pressure buildup in the storage container.
II. Troubleshooting Guide: Common Storage Issues
This section addresses specific problems that may arise during the storage and handling of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing or Browning) | Initial stages of polymerization or degradation. | 1. Immediately move the container to a cold, dark environment (e.g., a -20°C freezer).[4] 2. If the material is still liquid and mostly clear, consider adding a suitable inhibitor (see Section III). 3. If significant discoloration or viscosity increase is observed, do not use. Dispose of the material according to your institution's hazardous waste guidelines.[5] |
| Increased Viscosity or Solidification | Advanced polymerization. | 1. Do not attempt to heat or dissolve the material. This could accelerate the reaction. 2. Isolate the container in a secondary containment vessel in a fume hood.[6] 3. Contact your institution's Environmental Health and Safety (EHS) office for guidance on disposal of reactive chemicals.[6] |
| Pressure Buildup in Container | Gaseous byproducts from decomposition (e.g., HCl). | 1. Do not attempt to open the container directly. 2. Carefully move the container to a fume hood and place it in a blast shield or secondary containment. 3. Cool the container in an ice bath to reduce internal pressure. 4. If you are trained and equipped to handle pressurized containers, cautiously vent the container. Otherwise, contact EHS for assistance. |
| Precipitate Formation | Formation of insoluble polymers or oligomers. | 1. Do not use the material. The purity is compromised. 2. Filter a small aliquot to assess the extent of precipitation. If minimal, the supernatant may be usable after re-analysis (e.g., by NMR or GC) to confirm purity, but this is not recommended for sensitive applications. 3. Dispose of the material as hazardous waste.[5] |
III. Frequently Asked Questions (FAQs)
Storage Conditions
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation and polymerization, the compound should be stored under the following conditions:
-
Temperature: Store in a freezer at -20°C.[4] While some suppliers may ship the product at room temperature, long-term storage requires cold temperatures to reduce reaction rates.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This minimizes contact with atmospheric oxygen, which can form peroxides and initiate free-radical polymerization.
-
Light: Store in an amber or opaque container to protect it from light, which can also initiate free-radical reactions.
-
Container: Ensure the container is tightly sealed to prevent moisture ingress and evaporation.[8] Use a container with a PTFE-lined cap to avoid reaction with the cap material.
Q2: I received the compound at room temperature. Is it still good?
A2: Most suppliers ship this compound at ambient temperature for short durations, and it is generally stable under these conditions.[7] However, upon receipt, it is crucial to immediately transfer it to the recommended long-term storage conditions (-20°C, dark, inert atmosphere).
Inhibitors and Stabilizers
Q3: Should I add a polymerization inhibitor? If so, which one and at what concentration?
A3: Yes, adding an inhibitor is a highly recommended best practice for long-term storage. The choice of inhibitor depends on the likely polymerization mechanism. Given that both free-radical and cationic pathways are possible, a combination of inhibitors or a broad-spectrum inhibitor is ideal.
-
For Free-Radical Polymerization:
-
Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ): These are common phenolic inhibitors that act as radical scavengers.[9][10] A typical concentration is 100-200 ppm. Phenolic inhibitors work by donating a hydrogen atom to a reactive radical, forming a stable, non-reactive species.[9][]
-
4-Hydroxy-TEMPO (TEMPO-H): A stable nitroxide radical that is highly effective at trapping carbon-centered radicals.[10][12] It is often used at concentrations of 10-100 ppm.
-
-
For Cationic Polymerization:
-
Propylene Oxide: Allyl chloride is often stabilized with propylene oxide.[13] As a weak base and acid scavenger, it can neutralize trace amounts of HCl or other acidic impurities that could initiate cationic polymerization. A concentration of 0.1-0.5% (v/v) is typically effective.
-
Triethylamine (TEA) or other non-nucleophilic bases: A small amount (e.g., 0.1% v/v) can be added to scavenge acids. However, be cautious as amines can potentially react with the allylic chloride over time.
-
Recommendation: For comprehensive protection, consider adding a combination of 100 ppm of 4-Hydroxy-TEMPO and 0.1% (v/v) of propylene oxide .
Q4: How do I add the inhibitor to the main bottle?
A4: It is best to add the inhibitor upon first opening the bottle.
-
Work in a fume hood and under an inert atmosphere if possible.[6]
-
Calculate the required amount of inhibitor based on the volume of the this compound.
-
Prepare a stock solution of the inhibitor in a compatible, dry, and inert solvent (e.g., anhydrous dichloromethane or the compound itself if the inhibitor is soluble).
-
Add the calculated volume of the stock solution to the main bottle, swirl gently to mix, and then flush the headspace with an inert gas before sealing tightly.
-
Clearly label the bottle to indicate the type and concentration of the added inhibitor.
Handling and Safety
Q5: What are the primary safety precautions when handling this compound?
A5: this compound is a hazardous chemical. Always handle it in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves).[14] Avoid contact with skin and eyes, and prevent inhalation of vapors.[5][8]
Q6: The material has been stored for over a year. How can I check its quality?
A6: Before use, especially after prolonged storage, it is essential to verify the purity.
-
Visual Inspection: Check for any discoloration, precipitate, or increased viscosity.
-
Analytical Chemistry: Take a small, representative sample and analyze it using techniques such as:
-
¹H NMR Spectroscopy: To check for the presence of polymeric byproducts (broad signals) and to confirm the integrity of the molecular structure.
-
Gas Chromatography (GC): To determine the purity and identify any volatile degradation products.
-
Karl Fischer Titration: To measure the water content, as moisture can contribute to degradation.
-
IV. Experimental Protocols
Protocol 1: Recommended Storage Procedure Upon Receipt
-
Initial Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Log Entry: Record the date of receipt and the manufacturer's lot number in your chemical inventory. It is good practice to date all reactive chemical containers upon receipt.[6]
-
Inhibitor Addition (Optional but Recommended):
-
In a fume hood, briefly open the container.
-
Add 100 ppm of 4-Hydroxy-TEMPO and 0.1% (v/v) of propylene oxide.
-
Flush the headspace with argon or nitrogen.
-
Seal the container tightly with a PTFE-lined cap.
-
Label the container clearly with the added inhibitors and date.
-
-
Storage: Place the sealed container inside a secondary containment vessel (e.g., a plastic tub) and store it in a designated -20°C freezer away from incompatible materials.[4][14][15]
Protocol 2: Aliquoting for Experimental Use
-
Preparation: Allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture into the compound.
-
Inert Atmosphere Transfer: In a fume hood, unseal the main container. It is best practice to work under a positive pressure of inert gas.
-
Withdrawal: Use a clean, dry syringe or pipette to withdraw the desired amount.
-
Resealing: Immediately flush the headspace of the main container with inert gas, reseal it tightly, and return it to the -20°C freezer.
-
Use: Use the aliquot immediately for your experiment. Do not return any unused portion to the original container to avoid introducing impurities.[6]
V. Visualization of Decision-Making Workflow
Diagram 1: Storage and Handling Workflow
This diagram outlines the decision-making process from receiving the compound to its long-term storage and use.
Caption: Workflow for receiving and safely storing the reagent.
VI. References
-
Google Patents. (n.d.). Inhibitor composition for stabilizing free-radical polymerizable substance. Retrieved from
-
Grokipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
Mishra, A. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]
-
O'Toole, L., & Short, R. D. (1997). An investigation of the mechanisms of plasma polymerisation of allyl alcohol. Journal of the Chemical Society, Faraday Transactions, 93, 1141-1145.
-
Frye, A. H., & Horst, R. W. (1959). Poly(vinyl chloride) Stabilization Mechanisms. Journal of Polymer Science, 40(137), 419-431.
-
SINOCHEM. (n.d.). High Quality Allyl Chloride CAS 107-05-1. Retrieved from [Link]
-
NY Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011, November 15). Allyl chloride (bromide). Retrieved from [Link]
-
Bansal, V., & Sharma, P. K. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of... PMC. Retrieved from [Link]
-
University of Texas at Austin. (n.d.). A. Polymerization: Cationic Polymerization. Retrieved from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
Pingen, D., et al. (2015). A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. MDPI. Retrieved from [Link]
-
ResearchGate. (2016, October 15). (PDF) Proper Handling and Storage of Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]
-
Mercandelli, P., et al. (2024). Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study. PMC. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | C4H7ClO | CID 11446299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A [research.cm.utexas.edu]
- 4. 4-氯-2-丁炔-1-醇 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. umdearborn.edu [umdearborn.edu]
- 7. theclinivex.com [theclinivex.com]
- 8. echemi.com [echemi.com]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 12. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allyl chloride, 98%, stabilized 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. researchgate.net [researchgate.net]
Minimizing elimination side reactions of allylic chlorides
Ticket #: AC-ELIM-001 Topic: Minimizing Elimination Side Reactions in Allylic Chlorides Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic
User Issue: You are attempting a substitution reaction on an allylic chloride, but are observing significant formation of conjugated dienes (via elimination) or isomeric byproducts.
The Core Conflict: Allylic chlorides are Janus-faced substrates. The allylic system activates the C-Cl bond for substitution (
Diagnostic Flowchart
Use this decision tree to identify which elimination mechanism is destroying your yield.
Figure 1: Diagnostic logic for identifying the specific elimination pathway dominating the reaction.
Module A: Classical Substitution ( )
Problem: The nucleophile acts as a base.
Mechanism: The
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Nucleophile | Switch to Soft Nucleophiles | Soft nucleophiles (RS |
| Leaving Group | Finkelstein Swap (Cl | Iodide is a better leaving group than chloride. Converting R-Cl to R-I in situ allows the reaction to proceed at lower temperatures, suppressing the higher-activation-energy elimination pathway. |
| Solvent | Polar Aprotic (Acetone, MeCN) | Avoid HMPA or DMSO if using basic nucleophiles; these "naked" anions become extremely basic. Acetone is ideal for the Finkelstein approach. |
| Temperature | < 0°C to RT | Elimination (E2) is entropically favored (2 molecules |
The "Finkelstein Assist" Workflow
If you must use a nucleophile that has some basic character, use this two-step one-pot protocol to accelerate substitution over elimination.
-
Halide Exchange: Dissolve Allylic Chloride (1.0 equiv) and NaI (0.2–1.0 equiv) in dry Acetone.
-
Activation: Stir for 30 mins at 0°C. The solution may cloud (NaCl precipitation).
-
Substitution: Add your Nucleophile slowly.
-
Result: The transient Allylic Iodide reacts ~50–100x faster than the chloride, allowing the substitution to outcompete the base-mediated elimination [1].
Module B: Palladium-Catalyzed Allylic Alkylation
Problem:
The Mechanistic Fork
Figure 2: The critical divergence in the catalytic cycle. Success depends on accelerating the blue path over the red path.
Optimization Matrix
| Parameter | Adjustment | Why it works |
| Ligand Bite Angle | Use Wide Bite Angle (e.g., Xantphos, DPEphos) | Wide bite angles ( |
| Chloride Scavenger | Avoid Ag+ if | While Ag+ accelerates oxidative addition, it creates a cationic Pd species with vacant coordination sites, which facilitates |
| Solvent | THF or Dioxane | Avoid highly coordinating solvents (MeCN) that might stabilize the intermediate too long, or highly polar solvents that strip ligands. |
| Nucleophile | Stabilized Enolates | Hard nucleophiles (unstabilized carbanions) are prone to attacking the metal or acting as bases. Use soft carbon nucleophiles (malonates, acetoacetates). |
Frequently Asked Questions (FAQ)
Q: I am seeing isomerization of my double bond (e.g., terminal to internal alkene) without full elimination. What is happening?
A: This is likely "Chain Walking." The Pd-hydride formed from a reversible
-
Fix: This confirms
-hydride elimination is active. Switch to a bidentate ligand like dppe or dppb to saturate the metal center and prevent the hydride formation.
Q: Can I use Potassium tert-butoxide (KOtBu) as a base for allylic substitution?
A: Absolutely not. KOtBu is sterically bulky and highly basic. It will almost exclusively perform
-
Fix: Use Cesium Carbonate (
) or K CO in Acetone or DMF. These are mild enough to deprotonate acidic nucleophiles (like phenols or thiols) without deprotonating the allylic substrate.
Q: My product is forming, but it's the wrong regioisomer (
-
For Direct
: Use the Finkelstein conditions (Module A). The bulky Iodine atom and lower temperature favor direct attack at the -carbon. -
For
(Branched): Use Copper catalysis (e.g., CuCN). Copper promotes attack at the -position (vinylogous substitution).
References
-
Finkelstein Reaction Mechanism & Utility
-
Suppression of
-Hydride Elimination in Pd Catalysis: -
Solvent Effects on Substitution vs Elimination
-
Leaving Group Effects (Allylic Systems)
Sources
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. OASIS Repository@POSTECHLIBRARY: Suppressed beta-hydride elimination in palladium-catalyzed cascade cyclization-coupling reactions: An efficient synthesis of 3-arylmethylpyrrolidines [oasis.postech.ac.kr]
- 3. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 4. Solvation effects on alternative nucleophilic substitution reaction paths for chloride/allyl chloride and gamma-methylated congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Finkelstein Reaction [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
Technical Support Center: trans-4-Chloro-2-butene-1-ol
Welcome to the technical support center for trans-4-Chloro-2-butene-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address the critical challenge of preventing the hydrolysis of this versatile building block, ensuring the integrity of your experiments and the reliability of your results.
Understanding the Challenge: The Instability of an Allylic Chloride
This compound is a valuable bifunctional molecule, featuring both a reactive allylic chloride and a primary alcohol. However, its utility is intrinsically linked to its stability. The primary mode of degradation for this and similar allylic halides is hydrolysis, a reaction that can significantly impact yield and purity.[1][2] This guide provides in-depth, practical solutions to mitigate this unwanted side reaction.
The heightened reactivity of allyl chlorides compared to their saturated counterparts (alkyl chlorides) stems from the ability of the allylic system to stabilize the carbocation intermediate formed during nucleophilic substitution.[3][4][5] This stabilization, achieved through resonance, lowers the activation energy for the departure of the chloride leaving group, making the molecule more susceptible to attack by nucleophiles, including water.[3][5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound.
Question 1: I've noticed a decrease in the purity of my this compound over time, even when stored in a sealed container. What is happening?
Answer: This is a classic sign of gradual hydrolysis. Even trace amounts of moisture present in the headspace of the container or adsorbed on its walls can lead to the slow conversion of your starting material to cis- and trans-2-butene-1,4-diol. The reaction proceeds via an SN1-type mechanism, where the loss of the chloride ion forms a resonance-stabilized allylic carbocation.[6] Water, acting as a nucleophile, can then attack this carbocation at either of the two electrophilic carbon atoms, leading to a mixture of isomeric diols.[6][7]
To mitigate this, it is crucial to store the compound under a dry, inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container, preferably with a PTFE-lined cap.[8] For long-term storage, refrigeration in a desiccated environment is recommended.
Question 2: My reaction yield is consistently lower than expected, and I'm observing a significant amount of a polar byproduct. Could this be due to hydrolysis during the reaction or work-up?
Answer: It is highly probable. Many organic reactions are performed in anhydrous solvents, but the subsequent aqueous work-up can introduce the conditions necessary for hydrolysis. The presence of water, especially if the aqueous layer is neutral or slightly acidic, can facilitate the solvolysis of the allylic chloride.[1]
To address this, consider the following during your experimental design:
-
Minimize contact time with aqueous solutions: Perform the aqueous quench and extraction steps as rapidly as possible.
-
Use a buffered aqueous solution: If your reaction conditions permit, using a mildly basic aqueous solution (e.g., a saturated sodium bicarbonate solution) for the initial quench can help to neutralize any acid that might catalyze hydrolysis.
-
Thoroughly dry the organic layer: After extraction, ensure the organic layer is meticulously dried using an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation.
Question 3: Are there specific solvents I should avoid to minimize hydrolysis?
Answer: Yes. Protic solvents, particularly water, are the primary culprits in the hydrolysis of allylic chlorides.[1] While this compound is insoluble in water, it can still react at the interface of a biphasic mixture, especially with agitation.[9][10] Polar aprotic solvents that are hygroscopic (e.g., acetone, THF, DMF) should be rigorously dried before use, as they can contain sufficient water to cause hydrolysis.
For reactions, it is best to use high-purity, anhydrous non-polar or less polar aprotic solvents such as dichloromethane (DCM), toluene, or diethyl ether. Always use freshly opened solvents or those that have been properly dried and stored over molecular sieves.
Experimental Protocols
Here are detailed protocols for key procedures to minimize the hydrolysis of this compound.
Protocol 1: Rigorous Anhydrous Reaction Setup
-
Glassware Preparation: All glassware should be oven-dried at a minimum of 120°C for at least 4 hours or flame-dried under a vacuum immediately before use.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of a dry inert gas (argon or nitrogen). Use septa and needles for all liquid transfers.
-
Solvent and Reagent Preparation: Use only anhydrous solvents. These can be obtained commercially or prepared by distillation from an appropriate drying agent. Other reagents should also be anhydrous.
-
Addition of this compound: Add the allylic chloride to the reaction mixture via a gas-tight syringe under a positive pressure of inert gas.
Protocol 2: Optimized Aqueous Work-up
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate. The mild basicity will help to suppress acid-catalyzed hydrolysis.
-
Extraction: Promptly transfer the quenched reaction mixture to a separatory funnel. Extract the product into a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). Perform the extraction quickly to minimize contact time with the aqueous phase.
-
Washing: Wash the combined organic layers with a saturated brine solution. This helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Ensure the drying agent is free-flowing and not clumped together, which indicates it is saturated with water.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation), keeping the bath temperature as low as reasonably possible to prevent thermal degradation.
Data Summary
| Factor | Impact on Hydrolysis Rate | Recommendation |
| Water | Directly proportional | Exclude water from storage and reaction environments. |
| Temperature | Increases with temperature | Store at low temperatures and perform reactions at the lowest effective temperature. |
| pH | Accelerated by acidic conditions | Use neutral or mildly basic conditions where possible, especially during work-up. |
| Solvent Polarity | Generally faster in more polar, protic solvents | Use non-polar or rigorously dried aprotic solvents. |
Visualizing the Chemistry
To better understand the processes we are aiming to control, the following diagrams illustrate the hydrolysis mechanism and a decision-making workflow for handling this compound.
Caption: Decision workflow for handling this compound.
By understanding the chemical principles driving the hydrolysis of this compound and implementing the rigorous protocols outlined in this guide, you can significantly improve the quality and reliability of your experimental outcomes.
References
- Laughton, P. M., & Robertson, R. E. (1969). Solvolysis in Hydrogen and Deuterium Oxide: III. Alkyl Halides. Canadian Journal of Chemistry, 47(13), 2339-2345.
-
Chemistry Stack Exchange. (2020, July 1). Rate of solvolysis of allyl and alkyl halides. Retrieved from [Link]
- Young, W. G., Winstein, S., & Goering, H. L. (1951). Allylic Rearrangements. XXXII. The Solvolysis and Intramolecular Rearrangement of α,α-Dimethylallyl Chloride. Journal of the American Chemical Society, 73(5), 1958–1963.
- Olu-Owolabi, B. I., Alabi, A. B., & Unuabonah, E. I. (2020). Recent Strategies for Environmental Remediation of Organochlorine Pesticides. Applied Sciences, 10(18), 6264.
-
MATEC Web of Conferences. (2023). Detection, Treatment and Remediation for Organochlorines. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Allyl chloride. PubChem. Retrieved from [Link]
-
Pearson+. (n.d.). Allylic halides have the structurec. Show the products expected f.... Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (n.d.). Safe Handling of Organochlorine Pesticides on Farms. Retrieved from [Link]
-
Quora. (2016, February 15). Why allyl chloride is hydrolysed more easily than n- propyl chloride?. Retrieved from [Link]
-
MDPI. (2020, October 16). Recent Strategies for Environmental Remediation of Organochlorine Pesticides. Retrieved from [Link]
-
Wikipedia. (n.d.). Allyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Organochlorine chemistry. Retrieved from [Link]
-
Brainly.com. (2023, September 16). 1-chloro-2-butene undergoes hydrolysis in warm water to give a mixture of allylic alcohols. Propose a mechanism for their formation. Retrieved from [Link]
-
Vaia. (n.d.). Explain, why (a) Vinyl chloride is less reactive than ethyl chloride. (b) Allyl chloride is more reactive than vinyl chloride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, July 23). Why is allyl chloride more reactive towards substitution than alkyl chloride?. Retrieved from [Link]
-
Homework Lib. (2025, May 1). [Chemistry] Hydrolysis of -chloro-1-butene gives racemic 3 -buten-2-ol in addition to 2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Chanda, A., & Fokin, V. V. (2009). Organic Synthesis “On Water”. Chemical Reviews, 109(2), 725–748.
-
Axios Research. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. ocw.uci.edu [ocw.uci.edu]
- 3. quora.com [quora.com]
- 4. vaia.com [vaia.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. brainly.com [brainly.com]
- 7. youtube.com [youtube.com]
- 8. echemi.com [echemi.com]
- 9. Allyl chloride | C3H5Cl | CID 7850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Allyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of trans-4-Chloro-2-butene-1-ol by Vacuum Distillation
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of trans-4-Chloro-2-butene-1-ol via vacuum distillation. It addresses common challenges and provides troubleshooting solutions in a practical, question-and-answer format. Our focus is on the causality behind experimental choices to ensure procedural success and operator safety.
Section 1: Foundational Knowledge & Pre-Distillation Checklist
The purification of this compound presents a classic challenge: isolating a thermally sensitive compound from non-volatile impurities or solvents with close boiling points. This section establishes the fundamental principles and preparatory steps crucial for a successful distillation.
FAQ: Foundational Knowledge
Q: Why is vacuum distillation the required method for purifying this compound?
A: The necessity of vacuum distillation stems from the compound's thermal instability. This compound is an allylic chloride, a class of compounds susceptible to decomposition, rearrangement, or polymerization at elevated temperatures. Its atmospheric boiling point is approximately 182.8°C.[1] Sustained heating at this temperature would likely lead to significant product loss and the formation of impurities. By reducing the operating pressure, we lower the boiling point to a temperature where the compound is sufficiently volatile for distillation but remains stable. For instance, the boiling point is reduced to a much more manageable 83-89°C at a pressure of 14 Torr.[2][3]
Q: What are the critical physical properties of this compound that I must know?
A: Understanding these properties is essential for setting up the distillation parameters and monitoring its progress.
| Property | Value | Significance for Distillation |
| Molecular Formula | C₄H₇ClO | Basic compound information. |
| Molecular Weight | 106.55 g/mol [4] | Used for molar calculations. |
| Boiling Point (atm) | 182.8 ± 28.0 °C at 760 mmHg[1] | Establishes the need for vacuum; distillation at this temperature risks decomposition. |
| Boiling Point (vac) | 83-89 °C at 14 Torr [2] | This is your target distillation range. |
| Density | ~1.1 g/cm³[1] | Useful for calculating mass from a measured volume. |
| Flash Point | 83.2 ± 19.4 °C[1][2] | Indicates flammability; requires precautions against ignition sources.[5] |
Pre-Distillation Workflow & Checklist
Before charging the flask, a systematic check of the apparatus is critical to prevent catastrophic failures such as loss of product or vacuum.
Caption: Pre-distillation decision workflow.
Section 2: Troubleshooting Guide
Even with careful preparation, issues can arise. This section addresses the most common problems encountered during the vacuum distillation of thermally sensitive compounds.
Category: Vacuum & Pressure Issues
Q: My system won't reach the target vacuum of ~14 Torr. What are the likely causes and how do I find a leak?
A: Failure to achieve the target vacuum is almost always due to a leak.
-
Check the Obvious: Ensure all joints are properly seated and clamped. Verify that the vacuum pump is operating correctly and the oil is clean.
-
Systematic Isolation: The most reliable method is to isolate sections of the apparatus.[6] Start by connecting your vacuum gauge directly to the pump to confirm it reaches a low pressure. Then, progressively add components (cold trap, distillation head, condenser, receiving flask), checking the vacuum at each step. The component that causes a significant pressure increase is the source of the leak.
-
Joints and Seals: The most common leak sources are ground glass joints. Ensure they are lightly and evenly greased with a suitable vacuum grease. Rubber or silicone tubing can also perish; inspect it for cracks, especially at connection points.
-
Virtual Leaks: A "virtual leak" occurs when trapped solvent or moisture slowly evaporates under vacuum, preventing the system from reaching a low pressure.[6] This manifests as a pressure that drops very slowly but continuously. To resolve this, gently warm the empty apparatus under vacuum before starting the distillation to drive off any adsorbed volatiles.
Q: The pressure is fluctuating wildly during distillation. Why is this happening and how can I fix it?
A: Pressure instability can ruin fractional separation and cause inconsistent boiling.[7]
-
Inadequate Cold Trap: If your cold trap is not cold enough (e.g., using old dry ice or an inefficient mechanical chiller), volatile components from the distillation can be drawn into the vacuum pump. This changes the composition of the gases being pumped, leading to pressure fluctuations. Ensure your cold trap is functioning effectively with liquid nitrogen or a dry ice/acetone slurry.
-
Vigorous Boiling (Bumping): Sudden, large bursts of vapor from uncontrolled boiling will cause pressure spikes. See the section below on boiling control.
-
Pump Overload: If the distillation rate is too high, you may be evaporating solvent faster than the pump can remove the vapor, leading to an increase in pressure. Reduce the heat input to slow the distillation rate.
Category: Boiling & Fractionation Issues
Q: My compound is boiling violently and "bumping." How can I prevent this?
A: Bumping is dangerous as it can compromise separation and even cause the apparatus to come apart. Smooth, controlled boiling is essential.
-
Stirring: The most effective method is vigorous stirring using a magnetic stir bar and stir plate. This breaks up large bubbles and provides nucleation sites for even boiling.
-
Boiling Chips: If stirring is not possible, use fresh, porous boiling chips. Crucially, never add boiling chips to a hot or near-boiling liquid , as this can cause violent eruptive boiling. If you must stop the distillation and restart, add new chips once the liquid has cooled.
-
Heating Control: Apply heat gradually using a heating mantle connected to a variable controller. Avoid "hot spots" by ensuring the mantle fits the flask well and is supported by a lab jack for quick removal if needed.
Q: I'm not getting a clear separation between my solvent, forerun, and the main product fraction.
A: Poor separation efficiency can stem from several factors.
-
Distillation Rate: Distilling too quickly is a common mistake. A slow, steady rate allows for proper vapor-liquid equilibrium to be established on the column surfaces, which is the basis of fractional distillation. Aim for a rate of 1-2 drops per second from the condenser tip.
-
Lack of Insulation: The distillation column (the section between the flask and the condenser) should be insulated to maintain a proper temperature gradient. Wrapping the column in glass wool or aluminum foil prevents external cooling and ensures that only the vapor with the correct boiling point reaches the condenser.
-
Column Efficiency: For separating components with close boiling points, a simple distillation setup may be insufficient. Using a fractionating column, such as a Vigreux column, between the boiling flask and the distillation head increases the surface area for vapor-liquid exchange, dramatically improving separation.
Category: Product Quality & Decomposition
Q: My distilled product is yellow or dark brown. What caused this decomposition?
A: Discoloration is a clear sign of thermal decomposition.
-
Excessive Heat: The pot temperature should not be significantly higher than the vapor temperature. If you are heating too aggressively, the liquid is being "cooked." Reduce the heat input.
-
Long Residence Time: Do not leave the compound sitting in the hot flask for longer than necessary. Plan your experiment to proceed promptly once the distillation begins.
-
Presence of Oxygen: Ensure your system is leak-free. The presence of air can lead to oxidation of the alcohol at high temperatures. For extremely sensitive compounds, breaking the vacuum with an inert gas like nitrogen or argon is recommended.
Q: The purity of my final product is low, but I don't see any signs of decomposition. Could an azeotrope be the problem?
-
How to Identify: If the boiling temperature remains constant but analysis of the distillate (e.g., by GC or NMR) shows two or more components, you likely have an azeotrope.
-
How to "Break" It: Breaking an azeotrope often requires chemical intervention. For a water azeotrope, drying the crude material thoroughly with a desiccant like anhydrous magnesium sulfate or sodium sulfate before distillation is critical. For other azeotropes, techniques like extractive or azeotropic distillation with a third component may be necessary, but these are advanced procedures.[9]
Section 3: Standard Operating Procedure (SOP)
This SOP outlines a standard protocol for the vacuum distillation of this compound.
Caption: Standard vacuum distillation workflow.
Step-by-Step Methodology
-
Preparation: Conduct the pre-distillation checks as outlined in Section 1.
-
Charging the Flask: To a round-bottom flask, add the crude this compound and a magnetic stir bar. The flask should not be more than two-thirds full.
-
Assembly: Assemble the distillation apparatus, including a fractionating column (e.g., Vigreux) if necessary, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all connections are secure.
-
Initiation: Start the flow of coolant through the condenser. Turn on the vacuum pump and allow the system to evacuate to the target pressure (~14 Torr).
-
Heating and Forerun Collection: Begin stirring. Gradually apply heat with a heating mantle. Collect the initial distillate (the forerun), which will contain any low-boiling solvents or impurities. The boiling point will typically be lower than the target.
-
Main Fraction Collection: Once the head temperature stabilizes in the target range of 83-89°C, switch to a new, pre-weighed receiving flask. Collect the pure product, maintaining a slow and steady distillation rate.
-
Shutdown: When the distillation rate slows or the temperature begins to drop or rise sharply, stop the distillation by removing the heating mantle. Allow the apparatus to cool completely under vacuum.
-
Venting: Once cool, slowly and carefully vent the system, preferably by introducing an inert gas. Never vent a hot system to atmospheric air. Turn off the vacuum pump.
-
Recovery: Weigh the receiving flask to determine the yield of purified product. Analyze for purity via GC, NMR, or other appropriate methods.
Section 4: Safety First
Handling chlorinated compounds under vacuum requires strict adherence to safety protocols.
Q: What are the primary hazards associated with this compound and vacuum distillation?
A: The primary hazards are:
-
Chemical Hazards: The compound itself may cause skin and eye irritation.[5][10] Many chlorinated organic compounds are harmful if swallowed or inhaled. Always handle the material in a well-ventilated chemical fume hood.[11]
-
Flammability: The compound has a flash point of ~83°C, making it a flammable liquid.[1][2] Ensure there are no open flames or spark sources nearby.[12] All electrical equipment should be properly grounded.
-
Implosion: A significant risk with any vacuum operation. The use of flawed glassware can lead to a violent implosion. Always inspect glassware for cracks before use and consider using a blast shield.
-
Thermal Burns: Heating mantles reach high temperatures. Handle with appropriate care.
Q: What Personal Protective Equipment (PPE) is mandatory?
A: The following PPE must be worn at all times:
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For vacuum operations, a full face shield is strongly recommended.[10]
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears before use.[10]
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned.
-
Proper Attire: Long pants and closed-toe shoes are required.
References
-
Chemsrc. (2025, August 25). (2E)-4-Chloro-2-buten-1-ol | CAS#:1576-93-8. Retrieved from [Link]
-
Safety Data Sheet. (2024, February 6). n-Butanol. Retrieved from [Link]
-
Fiveable. (2025, August 15). Advanced distillation techniques and troubleshooting. Retrieved from [Link]
-
ScienceDirect. (n.d.). Distillation Pressure Control Troubleshooting – The Hidden Pittfalls of Overdesign. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 5032: Volatile Organic Compounds by Vacuum Distillation. Retrieved from [Link]
-
CDN. (n.d.). Azeotropic data for binary mixtures. Retrieved from [Link]
-
Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-chlorobut-1-ene (CAS 927-73-1). Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0112 - 2-BUTANOL. Retrieved from [Link]
-
Axios Research. (n.d.). This compound - CAS - 1576-93-8. Retrieved from [Link]
-
University of Rochester. (n.d.). Rookie Mistakes: The Vacuum Apparatus. Retrieved from [Link]
-
Gmehling, J., Menke, J., Krafczyk, J., & Fischer, K. (n.d.). Azeotropic Data for Binary Mixtures. Retrieved from [Link]
-
American Chemical Society. (n.d.). AZEOTROPIC DATA- II. Retrieved from [Link]
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- 4. This compound | C4H7ClO | CID 11446299 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Thermal Decomposition of trans-4-Chloro-2-butene-1-ol
Welcome to the technical support center for handling and studying the thermal properties of trans-4-chloro-2-butene-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who may encounter unexpected results or require a deeper understanding of the compound's behavior under thermal stress. This document provides troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles.
Introduction
This compound is a bifunctional molecule containing both a primary allylic alcohol and a primary allylic chloride. This combination of reactive functional groups makes it a versatile synthetic intermediate but also susceptible to a variety of transformations upon heating. Understanding these potential decomposition pathways is critical for safe handling, accurate experimental design, and correct interpretation of results. This guide outlines the most probable decomposition routes and provides practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning acidic upon heating this compound. What is the likely cause?
A1: The most probable cause of acidification is the thermal elimination of hydrogen chloride (HCl), a process known as dehydrochlorination. This is a common decomposition pathway for chlorinated hydrocarbons when heated.[1][2][3][4] The allylic nature of the chloride in your compound makes this process particularly facile. The liberated HCl gas will dissolve in your reaction medium, lowering the pH.
Troubleshooting:
-
pH Monitoring: If your experimental conditions allow, monitor the pH of your reaction mixture in real-time.
-
Acid Scavenger: Consider adding a non-nucleophilic base (e.g., a hindered base like proton sponge or anhydrous sodium carbonate) to your reaction mixture to neutralize the HCl as it forms. This is only advisable if the base does not interfere with your desired reaction.
-
Inert Atmosphere: Perform your heating experiments under a flow of inert gas (e.g., nitrogen or argon) to carry away the evolved HCl, preventing its accumulation in the reaction mixture.
Q2: I am observing the formation of a new carbonyl peak (around 1720-1740 cm⁻¹) in my IR spectrum after heating. What could this be?
A2: The appearance of a carbonyl peak suggests the formation of an aldehyde or ketone. This can occur through a rearrangement mechanism. For analogous compounds like 2-chloroethanol, thermal decomposition leads to acetaldehyde and HCl via a 1,2-hydride shift.[1][5] In the case of this compound, a similar rearrangement could lead to the formation of 4-chloro-2-butenal or other isomeric carbonyl compounds.
Troubleshooting:
-
Spectroscopic Analysis: Use ¹H and ¹³C NMR spectroscopy to confirm the presence of an aldehyde or ketone. An aldehyde proton typically appears as a singlet between 9 and 10 ppm in the ¹H NMR spectrum.
-
Derivatization: React an aliquot of your heated sample with a derivatizing agent for carbonyls, such as 2,4-dinitrophenylhydrazine (DNPH), to confirm the presence of an aldehyde or ketone through the formation of a colored precipitate.
Q3: My product analysis by GC-MS shows a compound with a mass corresponding to an isomer of the starting material. What is happening?
A3: You are likely observing an allylic rearrangement. Allylic alcohols can undergo thermal or acid-catalyzed 1,3-rearrangements. The HCl generated from dehydrochlorination can catalyze the rearrangement of the starting material to its isomer, 2-chloro-3-buten-1-ol.
Troubleshooting:
-
Careful Temperature Control: Minimize the reaction temperature and heating time to reduce the extent of rearrangement.
-
Neutralize In-situ HCl: As mentioned in A1, the use of an acid scavenger can suppress this acid-catalyzed rearrangement.
-
Analytical Standards: If possible, synthesize an authentic sample of the suspected isomeric product to compare retention times and mass spectra.
Q4: After heating, I am having difficulty isolating my desired product from a high-boiling, viscous residue. What is this residue?
A4: The formation of a viscous, high-boiling residue is indicative of polymerization or condensation reactions. The multiple reactive sites on this compound (the double bond, the alcohol, and the chloride) can lead to intermolecular reactions at elevated temperatures, forming oligomers and polymers.
Troubleshooting:
-
Lower Reaction Concentration: Working at lower concentrations can disfavor intermolecular reactions.
-
Reduced Temperature and Time: Use the minimum temperature and reaction time necessary for your transformation.
-
Radical Inhibitors: If you suspect free-radical polymerization, the addition of a radical inhibitor (e.g., BHT or hydroquinone) might be beneficial, provided it doesn't interfere with your primary reaction.
Visualizing Decomposition Pathways
The following diagrams illustrate the key potential decomposition pathways of this compound under thermal stress.
Caption: Primary decomposition pathways of this compound.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific experimental observations and provides a logical workflow for identifying the root cause and implementing a solution.
Scenario 1: Unexpected Product Formation
You are attempting a reaction at 100 °C and obtain a mixture of products, none of which is your expected compound.
Caption: Troubleshooting workflow for unexpected product formation.
Experimental Protocol: Analysis of Thermal Stability
This protocol outlines a method for studying the thermal decomposition of this compound and identifying its decomposition products.
Objective: To determine the onset temperature of decomposition and identify the major volatile decomposition products.
Materials:
-
This compound
-
High-purity inert gas (Nitrogen or Argon)
-
Anhydrous solvent (e.g., diphenyl ether for high-temperature studies)
-
Reaction vessel with reflux condenser and gas outlet
-
Heating mantle with temperature controller
-
Gas chromatograph with mass spectrometer (GC-MS)
-
NMR spectrometer
Procedure:
-
Setup: Assemble a reaction vessel equipped with a magnetic stirrer, a temperature probe, a reflux condenser, and a gas outlet. The gas outlet should be connected to a bubbler or a trapping solution (e.g., dilute NaOH) to capture any acidic gases.
-
Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent (e.g., 5% w/v).
-
Inert Atmosphere: Purge the system with the inert gas for 15 minutes. Maintain a gentle flow of the inert gas throughout the experiment.
-
Heating Program:
-
Begin stirring the solution and slowly heat the reaction mixture.
-
Hold the temperature at intervals (e.g., 60 °C, 80 °C, 100 °C, 120 °C) for a set period (e.g., 30 minutes).
-
At the end of each interval, carefully take a small aliquot of the reaction mixture for analysis.
-
-
Sample Analysis:
-
Immediately analyze each aliquot by GC-MS to identify any new volatile products.
-
Compile the mass spectra of any new peaks and attempt to identify them based on their fragmentation patterns and comparison to spectral libraries.
-
For a more detailed structural analysis of major products, a larger scale experiment can be performed, and the products can be isolated for NMR analysis.
-
-
Data Interpretation:
-
Determine the temperature at which the first signs of decomposition are observed (the onset temperature).
-
Quantify the percentage of starting material remaining at each temperature to create a decomposition profile.
-
Summary of Potential Decomposition Products
The following table summarizes the likely decomposition products and their expected boiling points. This can aid in the interpretation of GC data.
| Product Name | Chemical Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Identification Notes |
| Hydrogen Chloride | HCl | 36.46 | -85.05 | Acidic gas, will not be observed by GC-MS unless derivatized. |
| 2,3-Butadien-1-ol | CH₂=C=CHCH₂OH | 70.09 | ~135-140 | Product of dehydrochlorination. |
| 2-Chloro-3-buten-1-ol | CH₂=CHCHClCH₂OH | 106.55 | ~150-160 | Isomer of starting material via allylic rearrangement. |
| 3,4-Epoxy-1-butene | CH₂=CHCH(O)CH₂ | 70.09 | 67 | Product of intramolecular cyclization. |
| Dichlorinated Butenes | C₄H₆Cl₂ | 125.00 | Variable | Formed from the reaction of the starting material with HCl.[6][7][8][9] |
References
-
Scite.ai. (n.d.). The thermal decomposition of 2-chloroethanol. Retrieved from [Link]
-
Chemistry Steps. (2024, November 7). Halohydrins from Alkenes. Retrieved from [Link]
-
ChemRxiv. (2019, January 21). Computational Evidence Suggests That 1-chloroethanol May Be an Intermediate in the Thermal Decomposition of 2-chloroethanol into Acetaldehyde and HCl. Retrieved from [Link]
-
BYJU'S. (n.d.). Synthesis of Halohydrin. Retrieved from [Link]
-
ResearchGate. (2016, June 14). Can ethanol react with HCl?. Retrieved from [Link]
-
MacSphere. (n.d.). PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of alcohols with hydrohalic acids (HX). Retrieved from [Link]
-
Quora. (2017, September 14). If you heat up HCl+ alcohol, will it make an alkene instead of an alkyl halide?. Retrieved from [Link]
-
Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
Chad's Prep. (n.d.). 8.6 Halogenation of Alkenes and Halohydrin Formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
PMC. (n.d.). Study of the reactions of OH with HCl, HBr, and HI between 298 K and 460 K. Retrieved from [Link]
-
Pearson. (n.d.). Halohydrin Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal decomposition of alkenes: role of allylic C-C bond cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). AllicinÕs decomposition as postulated by Block and others. Retrieved from [Link]
-
DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved from [Link]
-
eJournals @ Oklahoma State University Library. (n.d.). Effects of Alcohols on Decomposition Temperature of Chloroform Hydrate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Dechlorination during pyrolysis of plastics: The potential of stepwise pyrolysis in combination with metal sorbents. Retrieved from [Link]
-
arXiv. (2026, February 3). A gas-phase "top-down" chemical link between aldehydes and alcohols. Retrieved from [Link]
-
PubMed. (2024, February 20). Pyrolysis of municipal plastic waste: Chlorine distribution and formation of organic chlorinated compounds. Retrieved from [Link]
-
YouTube. (2020, September 17). Thermal Decomposition. Retrieved from [Link]
-
CERES Research Repository. (2021, January 15). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. Retrieved from [Link]
-
ACS Publications. (2024, May 2). Chlorine Speciation by GC-XSD for the Characterization of Plastic Pyrolysis Oil as a Cracker Feedstock. Retrieved from [Link]
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Validation & Comparative
Comparative Guide: FT-IR Spectral Analysis of trans-4-Chloro-2-butene-1-ol
Content Type: Technical Comparison & Application Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Spectroscopic Signature of Purity
In the synthesis of pharmaceutical intermediates, trans-4-Chloro-2-butene-1-ol (TCBO) serves as a critical alkylating agent. Its utility, however, is strictly governed by stereochemical purity. The cis isomer often exhibits different reactivity profiles and can lead to off-target cyclization in downstream processing.
While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FT-IR) offers a superior advantage for in-line process monitoring and rapid quality control (QC). This guide objectively compares the spectral performance of TCBO against its stereoisomers and starting materials, establishing a self-validating protocol for identifying the trans isomer without the latency of chromatographic methods.
Structural Analysis & Spectral Prediction
To interpret the spectrum accurately, we must correlate the molecular geometry of TCBO with its vibrational modes. The molecule possesses low symmetry (
The Diagnostic "Fingerprint"
The primary challenge in analyzing TCBO is distinguishing it from:
-
The cis-isomer: (Z)-4-Chloro-2-butene-1-ol.[1]
-
The Starting Material: 2-Butene-1,4-diol (often used in chlorination).
-
Over-chlorinated byproducts: trans-1,4-Dichloro-2-butene.
The definitive spectral feature for TCBO is the Out-of-Plane (OOP) C-H bending vibration . In disubstituted alkenes, this vibration is highly sensitive to stereochemistry.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Diagnostic Value |
| Alkene C-H | Bending (OOP) | 960 – 975 | Critical: Specific to trans-disubstituted alkenes.[2] |
| Alkene C-H | Stretching ( | 3020 – 3080 | Moderate; indicates unsaturation. |
| Hydroxyl (O-H) | Stretching | 3300 – 3450 | Broad band; confirms alcohol presence. |
| C=C | Stretching | 1660 – 1675 | Weak to Medium; trans is often weaker than cis due to symmetry. |
| C-Cl | Stretching | 600 – 750 | Fingerprint; confirms chlorination. |
| C-O | Stretching | 1000 – 1050 | Strong; characteristic of primary alcohols. |
Comparative Performance Analysis
This section evaluates how FT-IR distinguishes TCBO from its critical alternatives in a reaction matrix.
Scenario A: Trans vs. Cis Isomer Differentiation
The most common impurity is the cis isomer. Separation by boiling point is difficult; therefore, spectral differentiation is vital.
-
The Trans Advantage: The trans geometry allows for a specific coupling of the C-H dipoles perpendicular to the double bond plane, resulting in a sharp, intense band at ~960 cm⁻¹ .
-
The Cis Alternative: The cis isomer lacks this band. Instead, it exhibits a broader, often less intense OOP bending mode at ~690–700 cm⁻¹ .
Insight: If your spectrum shows a significant shoulder or a distinct peak near 700 cm⁻¹ while the 960 cm⁻¹ peak is present, your sample is contaminated with the cis isomer.
Scenario B: Reaction Monitoring (Diol to Chloro-alcohol)
When synthesizing TCBO from 2-butene-1,4-diol, FT-IR is an excellent tool for determining endpoint.
-
Starting Material (Diol): Dominated by a massive, very broad O-H stretch (two hydroxyls) and a lack of C-Cl bands.
-
Product (TCBO):
-
O-H Intensity: Decreases (relative to C-H) as one hydroxyl is replaced by chlorine.
-
C-Cl Appearance: New bands emerge in the 600–750 cm⁻¹ region.
-
C-O Shift: The electronic environment changes, causing subtle shifts in the C-O stretch (~1050 cm⁻¹).
-
Visualizing the Decision Logic
The following diagram illustrates the logical workflow for confirming the identity of this compound using spectral data.
Caption: Decision tree for identifying TCBO based on hierarchical spectral feature analysis.
Experimental Protocol: ATR-FTIR Method
For liquid samples like TCBO, Attenuated Total Reflectance (ATR) is the preferred method over transmission cells due to ease of cleaning and lack of pathlength calculation errors.
Equipment:
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Diamond or ZnSe ATR Crystal (Diamond preferred for chemical resistance to chlorinated organics).
Step-by-Step Workflow:
-
Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Sample Loading: Pipette approx. 10–20 µL of the liquid this compound onto the center of the crystal.
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹.
-
Scans: 32 (routine) or 64 (high signal-to-noise).
-
Resolution: 4 cm⁻¹.
-
-
Processing: Apply baseline correction if necessary. Do not apply ATR correction if comparing to transmission libraries unless the software explicitly requires it for matching.
-
Validation: Verify the presence of the 965 cm⁻¹ peak. Calculate the peak height ratio of 965 cm⁻¹ (Trans) vs. 700 cm⁻¹ (Cis) if quantification is required.
Process Monitoring Workflow
This diagram outlines how to integrate this analysis into a synthesis workflow.
Caption: In-line process control loop using FT-IR to monitor conversion of diol to chloro-alcohol.
References
-
National Institute of Standards and Technology (NIST). 4-Chloro-2-butanone (Structural Analog/Spectral Data). NIST Mass Spectrometry Data Center.[3] Available at: [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for alkene OOP assignments).
-
Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd, 2000. (Source for C-Cl and Alkene diagnostic regions).[2][4][5][6]
Sources
A Comparative Guide to the 13C NMR Spectral Analysis of trans-4-Chloro-2-butene-1-ol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the precise structural elucidation of intermediates is paramount. trans-4-Chloro-2-butene-1-ol, a key building block in the synthesis of various pharmaceutical compounds, presents a compelling case for the application of advanced spectroscopic techniques. This guide provides an in-depth comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound and its relevant isomers. By understanding the nuanced differences in their 13C NMR profiles, researchers can confidently identify and differentiate these compounds, ensuring the integrity of their synthetic pathways.
This technical guide moves beyond a simple presentation of data, offering insights into the underlying principles of how molecular structure, including stereochemistry and substituent effects, influences 13C NMR chemical shifts.
Predicted 13C NMR Spectral Data: A Comparative Overview
| Carbon Atom | This compound (Predicted, ppm) | cis-4-Chloro-2-butene-1-ol (Predicted, ppm) | trans-2-Buten-1-ol (Predicted, ppm) | 1-Chloro-2-butene (Predicted, ppm) |
| C1 (-CH2OH or -CH2Cl) | ~62-67 | ~57-62 | ~63-68 | ~45-50 |
| C2 (=CH-) | ~128-133 | ~126-131 | ~125-130 | ~127-132 |
| C3 (=CH-) | ~125-130 | ~123-128 | ~130-135 | ~128-133 |
| C4 (-CH2Cl or -CH3) | ~45-50 | ~40-45 | ~17-22 | ~17-22 |
Note: The carbon atoms are numbered starting from the carbon bearing the oxygen or chlorine substituent in the butene chain.
Deciphering the Spectral Data: An In-depth Analysis
The predicted 13C NMR data reveals distinct patterns that are instrumental in differentiating between the isomers. The key to this differentiation lies in understanding the influence of electronegative substituents (Cl and OH) and the stereochemical arrangement (cis vs. trans) of the double bond.[5][6][7][8][9][10]
The Influence of Electronegative Substituents
The presence of the hydroxyl (-OH) and chloro (-Cl) groups significantly impacts the chemical shifts of the adjacent carbon atoms. The electronegative oxygen and chlorine atoms withdraw electron density from the neighboring carbons, causing them to be deshielded and resonate at a higher chemical shift (downfield).[6][9]
-
C1: In both trans- and cis-4-Chloro-2-butene-1-ol, the C1 carbon, bonded to the hydroxyl group, is significantly downfield (~57-67 ppm) compared to a typical allylic carbon. Similarly, in 1-Chloro-2-butene, the C1 carbon attached to chlorine is also shifted downfield.
-
C4: The C4 carbon, bonded to the chlorine atom in the chloro-alcohols, experiences a similar deshielding effect, with predicted chemical shifts in the range of 40-50 ppm.
The Signature of Stereochemistry: Differentiating Cis and Trans Isomers
The geometry of the double bond introduces subtle yet measurable differences in the 13C NMR spectra of the cis and trans isomers. These differences arise from steric interactions, also known as the gamma-gauche effect.[7][10] In the cis isomer, the substituents on the double bond are on the same side, leading to greater steric hindrance. This steric compression results in a slight shielding of the involved carbon atoms, causing them to resonate at a lower chemical shift (upfield) compared to the trans isomer.[7][10]
-
C1 and C4: The C1 and C4 carbons in cis-4-Chloro-2-butene-1-ol are predicted to be shifted slightly upfield compared to their counterparts in the trans isomer.
-
Olefinic Carbons (C2 and C3): A similar, albeit smaller, upfield shift is anticipated for the olefinic carbons in the cis isomer.
The following diagram illustrates the structural differences between the key compounds discussed.
Caption: Standard workflow for acquiring a 13C NMR spectrum.
Conclusion
The comparative analysis of predicted 13C NMR data for this compound and its isomers provides a powerful tool for their unambiguous identification. The distinct chemical shifts, governed by the interplay of substituent effects and stereochemistry, serve as reliable spectroscopic fingerprints. By following the detailed experimental protocol outlined in this guide, researchers can acquire high-quality 13C NMR spectra, enabling confident structural elucidation and ensuring the integrity of their chemical syntheses. This approach underscores the synergy between computational prediction and experimental verification in modern chemical research.
References
-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved February 24, 2026, from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved February 24, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 24, 2026, from [Link]
-
ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved February 24, 2026, from [Link]
-
nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved February 24, 2026, from [Link]
- Thieme. (n.d.). 13C NMR Spectroscopy. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved February 24, 2026, from [Link]
-
University of Wisconsin-Madison. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved February 24, 2026, from [Link]
-
NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 24, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Alkene-assisted cis-to-trans isomerization of polyunsaturated alkenes. Retrieved February 24, 2026, from [Link]
-
Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved February 24, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners DPX-300/Avance-300. Retrieved February 24, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved February 24, 2026, from [Link]
-
EPFL. (n.d.). 13C NMR. Retrieved February 24, 2026, from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved February 24, 2026, from [Link]
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A Researcher's Guide to Validating Trans-Isomer Purity with Gas Chromatography
In the realms of food science, clinical research, and pharmaceutical development, the accurate quantification of trans-fatty acids (TFAs) is not merely an analytical task; it is a critical component of public health and regulatory compliance. The well-documented association between the consumption of trans-isomers and an increased risk of cardiovascular disease has necessitated robust and reliable analytical methodologies.[1] Among the available techniques, capillary gas chromatography (GC) stands out as the most prevalent and effective tool for the detailed analysis of fatty acid isomers.[1]
This guide provides an in-depth comparison of GC-based methods for validating trans-isomer purity, delves into alternative and complementary techniques, and offers the experimental data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions.
The Central Role of Gas Chromatography in Trans-Isomer Analysis
Gas chromatography excels in separating complex mixtures of volatile compounds.[2][3] For fatty acid analysis, this is achieved by first converting the fatty acids into their more volatile fatty acid methyl esters (FAMEs) through a process called derivatization.[1][4] These FAMEs are then introduced into the GC system, where they are separated based on their chain length, degree of unsaturation, and the geometry of their double bonds (cis vs. trans).[5]
The choice of the capillary column, specifically its stationary phase, is paramount for the successful separation of cis and trans isomers.[1][6] Highly polar cyanopropyl siloxane stationary phases are the industry standard, with columns like the SP-2560 and HP-88 being widely recognized for their superior resolution of these challenging isomers.[6][7][8] In fact, the SP-2560 column is specified in the official AOAC method for cis/trans FAME analysis.[8]
The "Why" Behind Column Selection and Method Parameters
The separation of cis and trans isomers on a highly polar cyanopropyl column is a result of the stronger interaction between the cis-isomer and the cyano-dipole of the stationary phase.[6] This causes the trans-isomers to elute before their corresponding cis-isomers.[6] To achieve the baseline separation required for accurate quantification, especially in complex matrices, long columns (e.g., 100 meters) are often employed.[5][9][10]
Temperature programming is another critical parameter. A carefully designed temperature ramp allows for the optimal separation of a wide range of FAMEs within a single analytical run.[11][12][13] For instance, a program might start at a lower temperature to separate shorter-chain FAMEs and gradually increase to elute the longer-chain, less volatile compounds.
A Comparative Look at Analytical Approaches
While GC with a Flame Ionization Detector (GC-FID) is the workhorse for trans-fat analysis, other techniques offer unique advantages and can be used in a complementary fashion.
| Method | Principle | Primary Use | Advantages | Limitations |
| GC-FID | Separation of FAMEs on a polar capillary column followed by detection with a flame ionization detector. | Quantification of the overall fatty acid profile, including total trans, saturated, monounsaturated, and polyunsaturated fats.[14] | Widely accepted for nutrition labeling, robust, and provides detailed compositional data.[14] | Requires expertise in peak identification, and may not achieve baseline separation of all isomers, even with long columns.[11] |
| GC-MS | Separation of FAMEs by GC followed by detection with a mass spectrometer. | Definitive identification of fatty acid isomers and quantification, especially at low levels.[2] | High sensitivity and specificity, provides structural information for unambiguous peak identification.[11][13] | More expensive and can be more complex to operate than GC-FID.[15] |
| Silver Ion Chromatography (Ag-TLC or Ag-HPLC) | Separation of fatty acid isomers based on the number, position, and geometry of double bonds through complexation with silver ions. | Preparative fractionation of cis and trans isomers prior to GC analysis for more accurate quantification.[10][16] | Can significantly improve the accuracy of trans-fat analysis by removing interfering cis-isomers.[10][16] | Can be time-consuming and may not be suitable for high-throughput analysis.[12] |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Measures the absorption of infrared radiation by the sample to determine the total isolated trans-fat content. | Rapid screening and quality control for total trans-fat content.[7] | Fast, requires minimal sample preparation, and is non-destructive.[7][17] | Provides a measure of total trans content and does not differentiate between individual trans-isomers. Less sensitive than GC for low levels of trans fats.[18] |
Experimental Protocols: A Step-by-Step Guide
I. Sample Preparation: Lipid Extraction and Derivatization to FAMEs
A self-validating system in sample preparation involves the use of an internal standard to account for any loss of analyte during the extraction and derivatization process.
Diagram of the Sample Preparation Workflow
Caption: Workflow for preparing fatty acid methyl esters (FAMEs) for GC analysis.
Protocol:
-
Homogenization: Finely grind and homogenize the food sample. For certain samples, flash-freezing with liquid nitrogen can aid in this process.[5]
-
Internal Standard Addition: Accurately weigh the homogenized sample and add a known amount of an internal standard, such as triheneicosanoin (21:0 TAG).[5] The purity of the internal standard should be confirmed.[5]
-
Lipid Extraction: Extract the lipids from the sample using a suitable solvent, such as n-hexane.[11]
-
Derivatization: Convert the extracted triglycerides and fatty acids to their corresponding FAMEs. A common method involves incubation with a sodium hydroxide-methanol solution.[11]
-
Extraction of FAMEs: After the reaction, add water and hexane. The upper hexane layer containing the FAMEs is collected for GC analysis.[7]
II. Gas Chromatography Analysis of FAMEs
The key to a self-validating GC method lies in the use of certified reference materials and a well-characterized column.
Diagram of the GC Analysis Workflow
Caption: The process of analyzing FAMEs using gas chromatography.
GC-FID Operating Conditions (Example):
-
Instrument: Gas chromatograph equipped with a flame ionization detector.[7]
-
Column: SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness.[1][7]
-
Carrier Gas: Helium or Hydrogen.[7]
-
Injector Temperature: 250°C.[7]
-
Detector Temperature: 300°C.[7]
-
Oven Temperature Program: An example program could be: hold at 100°C for 8 minutes, ramp at 4°C/min to 120°C, hold for 8 minutes, ramp at 4°C/min to 160°C, hold for 35 minutes, ramp at 0.2°C/min to 170°C, ramp at 1°C/min to 180°C, ramp at 2°C/min to 210°C, hold for 15 minutes, ramp at 20°C/min to 230°C, and hold for 8 minutes.[11]
-
Injection Volume: 1 µL.[7]
Quantification:
FAMEs are identified by comparing their retention times to those of a certified reference standard mixture.[7] Quantification is performed by comparing the peak area of each trans-isomer to the peak area of the internal standard.[5]
Performance Data: GC vs. Alternative Methods
| Parameter | GC-FID | GC-MS | Ag-TLC + GC | ATR-FTIR |
| Sensitivity | High (down to ~0.1% of total fatty acids)[5] | Very High (can detect trace levels)[11] | High (dependent on GC detector) | Moderate (less sensitive for low levels)[18] |
| Specificity | Good (relies on retention time) | Excellent (provides mass spectral data)[2] | Excellent (isolates trans isomers)[16] | Moderate (measures total trans content) |
| Analysis Time per Sample | 30-90 minutes | 30-90 minutes | Several hours (including TLC) | ~5 minutes[17] |
| Cost | Moderate | High | Moderate (adds to GC cost) | Low to Moderate |
| Throughput | Moderate | Moderate | Low | High |
Conclusion: Selecting the Right Tool for the Job
For comprehensive and accurate quantification of individual trans-fatty acid isomers, gas chromatography, particularly with a highly polar capillary column, remains the gold standard. The choice between FID and MS detection depends on the required sensitivity and the need for definitive identification. For high-throughput screening or process control where only the total trans-fat content is of interest, ATR-FTIR offers a rapid and cost-effective alternative. Silver ion chromatography serves as a powerful sample preparation technique to enhance the accuracy of GC analysis, especially in complex samples. By understanding the principles and performance characteristics of each method, researchers can confidently select and validate the most appropriate approach for their specific analytical needs.
References
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Simultaneous Determination of 23 Trans Fatty Acids in Common Edible Oils by Gas Chromatography-Mass Spectrometry. MDPI. Available from: [Link]
-
Validation Method of Cis and Trans Fatty Acids Determination in Vegetable Oils Using Gas Chromatography for Food Products. AIP Publishing. Available from: [Link]
-
Full article: Validation and application of a gas chromatographic method for determining fatty acids and trans fats in some bakery products. Taylor & Francis. Available from: [Link]
-
PROTOCOL FOR MEASURING TRANS FATTY ACIDS IN FOODS. World Health Organization (WHO). Available from: [Link]
-
Quantitative analysis of long-chain trans-monoenes originating from hydrogenated marine oil. PubMed. Available from: [Link]
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What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?. AOCS. Available from: [Link]
-
Determination of trans fatty acids in foodstuffs by gas chromatography–mass spectrometry after simultaneous microwave-assisted. Educons. Available from: [Link]
-
Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. CABI Digital Library. Available from: [Link]
-
(PDF) Determination of trans fatty acids in foodstuffs by gas chromatography–mass spectrometry after simultaneous microwave-assisted extraction–esterification. ResearchGate. Available from: [Link]
-
Trans Fatty Acid Analysis by FTIR and GC/FID,and Simple Pretreatment of Food Samples. Shimadzu. Available from: [Link]
-
Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry. PMC. Available from: [Link]
-
Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent. Available from: [Link]
-
Quantitative Gas Chromatographic Method for the Analysis of cis and trans Fatty Acid in Margarines | Request PDF. ResearchGate. Available from: [Link]
-
Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry. PubMed. Available from: [Link]
-
Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. PMC. Available from: [Link]
-
Petrochemical Analysis: Quality and Purity Testing. Lab Manager. Available from: [Link]
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Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. RSC Publishing. Available from: [Link]
-
The State of the Art in Chiral Capillary Gas Chromatography | LCGC International. LCGC International. Available from: [Link]
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Comparison of GC-MS and TLC techniques for asarone isomers determination. PubMed. Available from: [Link]
-
Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs. Available from: [Link]
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A Comparative Guide to the UV-Vis Absorption of trans-4-Chloro-2-butene-1-ol and Structural Analogs
For researchers and professionals in drug development and organic synthesis, the characterization of intermediates and final products is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique for this purpose, providing critical information about the electronic structure of molecules containing chromophores. This guide offers an in-depth comparison of the UV-Vis absorption characteristics of trans-4-Chloro-2-butene-1-ol and its structural isomers and analogs, supported by theoretical calculations and a detailed experimental protocol.
Introduction to UV-Vis Spectroscopy in Alkene Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. In organic molecules, the most common transitions are from a π bonding orbital to a π* antibonding orbital (π → π). The wavelength at which maximum absorption occurs (λmax) is a key characteristic of a molecule and is highly dependent on its structure, particularly the extent of conjugation and the nature of any substituents. For isolated, non-conjugated alkenes, the λmax for the π → π transition typically falls below 200 nm.[1] The presence of substituents on the double bond can cause a bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths).
This guide focuses on this compound, an allylic alcohol with a chloro substituent. We will compare its predicted UV-Vis absorption maximum with those of its cis isomer and related compounds without the chloro group (crotyl alcohols) or the hydroxyl group (1-chloro-2-butene).
Comparative Analysis of λmax: A Theoretical Approach
Due to the limited availability of direct experimental data for the specific compounds in this guide, we have employed the well-established Woodward-Fieser rules to calculate the theoretical λmax for the π → π* transition.[2][3] These empirical rules provide a powerful predictive tool for the λmax of conjugated systems. The base value for an acyclic diene or a heteroannular diene is 215 nm.[2] For a simple, non-conjugated alkene, the base is that of ethylene (approximately 170 nm).[1][4] Substituents on the double bond contribute specific increments to this base value.
| Compound | Structure | Isomer | Calculated λmax (nm) |
| This compound | ClCH₂CH=CHCH₂OH | trans | ~189 |
| cis-4-Chloro-2-butene-1-ol | ClCH₂CH=CHCH₂OH | cis | ~189 |
| trans-2-Buten-1-ol (trans-Crotyl alcohol) | CH₃CH=CHCH₂OH | trans | ~184 |
| cis-2-Buten-1-ol (cis-Crotyl alcohol) | CH₃CH=CHCH₂OH | cis | ~184 |
| trans-1-Chloro-2-butene | CH₃CH=CHCH₂Cl | trans | ~184 |
| cis-1-Chloro-2-butene | CH₃CH=CHCH₂Cl | cis | ~184 |
Note: The calculated λmax values are estimations based on the Woodward-Fieser rules. The base value for an ethylene system is ~174 nm. An alkyl substituent on the double bond adds approximately 5 nm, and a -CH₂X group (where X is a heteroatom) also contributes a similar increment. The chloro and hydroxyl groups are not directly attached to the chromophore and are thus expected to have a minimal effect on the π → π* transition. The stereochemistry (cis vs. trans) in these acyclic, non-conjugated systems is also predicted to have a negligible impact on the λmax.
Experimental Protocol for Determining UV-Vis Absorption Maximum
This section provides a detailed, step-by-step methodology for the experimental determination of the λmax of a substituted allylic alcohol like this compound.
I. Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 190 nm to 400 nm.
-
Cuvettes: A matched pair of 1 cm path length quartz cuvettes.
-
Solvent: Spectroscopic grade ethanol is a suitable solvent as it is transparent in the UV region of interest and can dissolve the analytes.
-
Analytes: this compound and the comparative compounds.
-
Volumetric Glassware: Class A volumetric flasks and pipettes for accurate solution preparation.
-
Analytical Balance: To accurately weigh the analytes.
II. Experimental Workflow
Caption: Workflow for UV-Vis analysis.
III. Step-by-Step Procedure
-
Solution Preparation:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the analyte and dissolve it in spectroscopic grade ethanol in a 10 mL volumetric flask. Ensure the analyte is completely dissolved.
-
Working Solution (e.g., 0.01 mg/mL): Pipette 0.1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with spectroscopic grade ethanol. The final concentration should result in an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
-
Instrument Preparation:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Fill both the sample and reference cuvettes with the spectroscopic grade ethanol.
-
Place the cuvettes in the respective holders and run a baseline correction over the desired wavelength range (e.g., 190-400 nm).
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan to record the UV-Vis spectrum of the analyte.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of absorbance versus wavelength.
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
Record the λmax and the corresponding absorbance value.
-
Causality Behind Experimental Choices
-
Choice of Solvent: Ethanol is a polar protic solvent that is transparent in the UV region above 200 nm. Its ability to dissolve a wide range of organic compounds makes it a common choice. For non-polar analytes, a non-polar solvent like hexane or cyclohexane would be preferable.
-
Concentration: The concentration of the working solution is critical. According to the Beer-Lambert Law, absorbance is directly proportional to concentration. If the concentration is too high, the detector can be saturated, leading to inaccurate readings. If it is too low, the signal-to-noise ratio may be poor.
-
Quartz Cuvettes: Glass and plastic cuvettes absorb UV light at wavelengths below 300 nm, making them unsuitable for analysis in the far UV region. Quartz cuvettes are transparent down to approximately 190 nm.
-
Baseline Correction: A baseline correction with the solvent is essential to subtract any absorbance from the solvent and the cuvettes, ensuring that the resulting spectrum is solely due to the analyte.
Conclusion
This guide provides a comparative analysis of the UV-Vis absorption maximum of this compound and its structural analogs based on theoretical calculations using the Woodward-Fieser rules. While experimental determination is always the gold standard, these calculated values offer a valuable and consistent basis for comparison. The provided experimental protocol outlines a robust method for obtaining accurate UV-Vis spectra for these and similar compounds, emphasizing the critical experimental parameters and their underlying rationale. This information is intended to aid researchers in the structural elucidation and characterization of these important chemical entities.
References
- The International Journal of Engineering and Science (THE IJES). (2023).
- Gpatindia. (2020).
- Virtual Labs. (n.d.). Calculation of λmax of Organic Compounds Using Woodward Fieser Rules.
- Slideshare. (n.d.).
- DrugFuture. (n.d.). 1-Chloro-2-butene.
- ResearchGate. (2023).
- ResearchGate. (n.d.). Comparison between theoretical and experimental λ max values for all....
- PubChem. (n.d.). This compound.
- NPTEL. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY.
- ScienceDirect. (2013).
- Doc Brown's Chemistry. (n.d.). visible uv absorption spectrum of polyenes alkenes....
- NIST. (n.d.). 2-Butene, 1-chloro-.
- ASTM International. (2016).
- Wikipedia. (n.d.). Crotyl alcohol.
- PubChem. (n.d.). trans-Crotyl alcohol.
- Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.
- Michigan State University. (n.d.). UV-Visible Spectroscopy.
- ResearchGate. (n.d.). UV/Vis spectra of cis- and trans-o-Cl-DDMU measured in iso-octane and....
- IOR Press. (2022). “A Complete Review on UV-Visible Spectroscopic Technique “.
- Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy?
- Sigma-Aldrich. (n.d.). 4-Chloro-2-butyn-1-ol.
- Chemistry LibreTexts. (2024). 14.
- Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
- IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method.
- Santa Cruz Biotechnology. (n.d.). Crotyl alcohol, mixture of cis and trans.
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Safety Operating Guide
Personal protective equipment for handling trans-4-Chloro-2-butene-1-OL
Executive Safety Directive
Treat this compound as a potent alkylating agent and lachrymator. Do not rely on standard laboratory safety protocols for benign buffers or salts.[1] trans-4-Chloro-2-buten-1-ol combines the volatility of a low-molecular-weight alcohol with the high reactivity of an allylic chloride.[1] This structural combination allows it to penetrate standard nitrile gloves rapidly and alkylate DNA/proteins, posing both acute (chemical burns) and chronic (mutagenic) risks.[1]
The Golden Rule: There is no "safe" exposure.[1] All handling must occur within a certified chemical fume hood, utilizing a "Double-Barrier" PPE strategy.[1]
Mechanistic Hazard Analysis (The "Why")
To understand the PPE requirements, one must understand the chemical behavior:
-
Allylic Reactivity: The chloride leaving group is in an allylic position (adjacent to a double bond).[1] This makes the carbon-chlorine bond exceptionally susceptible to nucleophilic attack (
reactions).[1] Biologically, your DNA bases and protein residues act as nucleophiles.[1] Upon contact, this molecule can permanently bind to cellular machinery.[1] -
Permeation Physics: As a small, lipophilic halogenated molecule, it diffuses through standard nitrile rubber matrices.[1] A single layer of 4-mil nitrile offers splash protection only (seconds to minutes), not immersion protection.[1]
-
Lachrymatory Effect: Like many allylic halides (e.g., allyl chloride), vapors can cause severe irritation to mucous membranes and eyes, potentially leading to temporary blindness or respiratory distress.[1]
Personal Protective Equipment (PPE) Matrix
This matrix defines the non-negotiable standards for handling this compound.
| Component | Standard Requirement | Technical Justification |
| Hand Protection (Primary) | Silver Shield® / 4H® (EVOH/PE Laminate) | These laminates provide >4 hours breakthrough time against small halogenated molecules.[1] |
| Hand Protection (Outer) | Disposable Nitrile (min.[1] 5 mil) | Worn over the laminate glove.[1] Provides dexterity and protects the inner glove from physical tears.[1] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to vapor risks.[1] Goggles must seal against the face.[1] |
| Face Protection | Face Shield (8-inch) | Required if handling volumes >50 mL or during transfer operations outside a closed system.[1] |
| Body Protection | Lab Coat (Poly/Cotton) + Chemical Apron | Standard coats absorb liquids.[1] A rubber/Tychem® apron prevents soak-through to skin.[1] |
| Respiratory | Fume Hood (Primary) | Mandatory. Do not use on a benchtop.[1] |
| Respiratory (Emergency) | Full-Face Respirator w/ OV Cartridges | Only for spill cleanup outside the hood.[1] Organic Vapor (OV) cartridges are required.[1] |
Operational Workflow: The "Zone of Safety"
Safety is not just what you wear; it is how you move.[1] We utilize a Zone-Based Workflow to prevent cross-contamination.[1]
Phase 1: Pre-Operational (The "Clean" Zone)
-
Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.
-
Donning Sequence:
Phase 2: Active Handling (The "Hot" Zone)
-
Sash Height: Keep sash as low as possible (below chin level) to act as a physical barrier.[1]
-
The "6-Inch Rule": Perform all manipulations at least 6 inches inside the hood face.[1]
-
Tool Selection: Use positive-displacement pipettes for viscous liquids to prevent dripping.[1]
-
Waste Segregation: Have a dedicated "Halogenated Organic Waste" container inside the hood before starting.[1] Do not walk waste across the lab.
Phase 3: Decontamination & Doffing (The Transition)
-
Wipe Down: Wipe all exterior surfaces of flasks/bottles with a dry tissue, then a solvent-dampened tissue (Acetone) before removing them from the hood.[1] Dispose of tissues as hazardous waste.[1]
-
Outer Glove Removal: Remove the outer nitrile gloves inside the hood and discard into the solid waste stream.[1]
-
Inner Glove Inspection: Inspect Silver Shield gloves for discoloration. If clean, they can be carefully removed; if suspect, treat as waste.[1]
-
Hand Wash: Immediately wash hands with soap and cool water (warm water opens pores).[1]
Visualization: Decision Logic & Workflow[1]
Diagram 1: PPE Selection Logic
This decision tree illustrates the logic for selecting the correct barrier based on the operation scale.
Figure 1: Risk-based PPE selection logic ensuring appropriate barrier protection levels.
Diagram 2: The "Zone" Workflow
This diagram visualizes the critical transition between "Clean" and "Contaminated" zones to prevent lab-wide exposure.[1]
Figure 2: Operational workflow emphasizing the containment of the "Hot Zone" within the fume hood.
Emergency Response & Disposal
Accidental Spills (< 50 mL)
-
Alert: Announce the spill to nearby personnel.
-
Isolate: Close the fume hood sash immediately to contain vapors.[1]
-
Absorb: Use Vermiculite or Universal Absorbent Pads .[1] Do not use paper towels (rapid evaporation risk).[1]
-
Disposal: Place absorbent materials into a heavy-duty hazardous waste bag, seal, and label as "Solid Debris Contaminated with Halogenated Organics."
Skin/Eye Exposure[1][2][3][4][5][6]
-
Eyes: Flush immediately at an eyewash station for 15 minutes .[1][4] Force eyelids open. Time it—15 minutes feels like an eternity but is necessary.
-
Skin: Remove contaminated clothing under the safety shower.[1] Rinse skin for 15 minutes.[1][3][4][6] Do not scrub (this drives chemical deeper).[1]
-
Medical: Seek immediate medical attention.[1][2][3][4][5][7] Provide the SDS to the physician.[1][3]
Waste Disposal Protocol
-
Segregation: NEVER mix with strong bases or oxidizers.[1]
-
Labeling: Must explicitly state "Contains Allylic Chloride/Alcohol - Toxic/Corrosive."[1]
References
-
PubChem. (n.d.).[1] trans-4-Chloro-2-butene-1-ol Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]
-
Cole-Parmer. (n.d.).[1] Safety Glove Chemical Compatibility Database. Retrieved October 26, 2025, from [Link][1]
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- 9. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
